m-PEG5-Br
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAERKSEUTLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Role of m-PEG5-Br in Modern Research: A Technical Guide
For Immediate Release
In the landscape of advanced scientific research, particularly in the realms of drug development and bioconjugation, the strategic use of linker molecules is paramount. Among these, m-PEG5-Br, a monodisperse polyethylene glycol (PEG) derivative, has emerged as a critical tool for researchers and scientists. This technical guide provides an in-depth exploration of the applications, properties, and experimental considerations of this compound, tailored for professionals in drug development and biomedical research.
This compound, characterized by a methoxy-capped five-unit polyethylene glycol chain terminating in a bromine atom, offers a unique combination of hydrophilicity, biocompatibility, and defined length. These properties are instrumental in its primary applications as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as a spacer arm in various bioconjugation strategies.
Core Applications of this compound in Research
The utility of this compound is centered around its bifunctional nature. The methoxy-PEG portion confers enhanced solubility and favorable pharmacokinetic properties to the conjugated molecule, while the terminal bromide serves as a reactive handle for nucleophilic substitution reactions. This dual functionality makes it an invaluable component in several cutting-edge research areas:
-
PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound is frequently incorporated into these linkers to optimize the spatial orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and to improve the overall solubility and cell permeability of the PROTAC molecule.[1][2][3]
-
Bioconjugation and PEGylation: The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the therapeutic properties of proteins, peptides, and small molecules.[4] this compound can be used to introduce a short, discrete PEG chain, enhancing water solubility, reducing immunogenicity, and prolonging circulation half-life of the conjugated biomolecule. The bromide group allows for facile conjugation with nucleophiles such as thiols and amines.[4][5]
-
Drug Delivery and Nanotechnology: In the field of drug delivery, this compound can be used to functionalize the surface of nanoparticles, liposomes, and other drug carriers. This PEGylated surface creates a hydrophilic shield, which can reduce clearance by the reticuloendothelial system, leading to longer circulation times and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.[6][7][8][9]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₃BrO₅ | [3] |
| Molecular Weight | 315.2 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [3] |
| Solubility | Soluble in water and common organic solvents | [3] |
Experimental Protocols: Synthesis and Bioconjugation
The primary reaction involving this compound is nucleophilic substitution, where the bromide ion acts as a good leaving group. Below are generalized protocols for common applications.
General Protocol for Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol outlines the conjugation of this compound to a molecule containing a thiol group, such as a cysteine residue in a peptide or a thiol-modified small molecule.
Materials:
-
This compound
-
Thiol-containing molecule
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Reaction vessel
-
Stirring apparatus
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Dissolve the thiol-containing molecule in the chosen solvent in the reaction vessel.
-
Add a slight molar excess of the base (e.g., 1.1-1.5 equivalents) to deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Add this compound to the reaction mixture, typically at a 1:1 to 1.2:1 molar ratio relative to the thiol-containing molecule.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60°C) for a period ranging from 2 to 24 hours. The reaction progress should be monitored by a suitable analytical technique like TLC or LC-MS.
-
Upon completion, quench the reaction if necessary (e.g., by adding a small amount of water or a mild acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC, to isolate the desired PEGylated conjugate.
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.
General Protocol for PROTAC Linker Synthesis via Nucleophilic Substitution with an Amine
This protocol describes the incorporation of the m-PEG5 unit into a PROTAC linker by reacting it with a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing molecule (part of the PROTAC structure)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA or Potassium Carbonate)
-
Reaction vessel
-
Stirring apparatus
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Dissolve the amine-containing molecule in the chosen solvent in the reaction vessel.
-
Add a molar excess of the base (e.g., 2-3 equivalents) to the reaction mixture.
-
Add this compound, typically at a 1:1 to 1.5:1 molar ratio relative to the amine.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80°C) and stir for 4 to 48 hours. Monitor the reaction progress by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work up the reaction by diluting with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the synthesized linker fragment by NMR and mass spectrometry.
Visualizing the Role of this compound
To better illustrate the utility of this compound in a research context, the following diagrams depict its role in a typical PROTAC structure and a general bioconjugation workflow.
Caption: Structure of a PROTAC molecule incorporating an this compound derived linker.
Caption: A typical workflow for the bioconjugation of a biomolecule using this compound.
References
- 1. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m-PEG-thiol, MW 5,000 | BroadPharm [broadpharm.com]
- 6. explorationpub.com [explorationpub.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to m-PEG5-Br: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG5-Br, or methoxy-pentaethylene glycol bromide, is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a crucial tool in the field of bioconjugation and drug delivery. Its defined chain length, hydrophilicity, and terminal bromide functionality make it an ideal linker for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, supplemented with experimental considerations and visualization of its role in advanced therapeutic modalities.
Chemical Structure and Properties
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with five ethylene glycol units and a terminal bromine atom. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal bromide serves as a versatile reactive handle for nucleophilic substitution reactions.
The chemical structure of this compound is as follows:
CH₃O-(CH₂CH₂O)₅-Br
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₂₃BrO₅ | [1][2] |
| Molecular Weight | 315.2 g/mol | [1][2] |
| CAS Number | 854601-80-2 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [1] |
| Predicted Density | 1.235 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 342.4 ± 32.0 °C | |
| Predicted Flash Point | 139.3 ± 23.6 °C | |
| Solubility | Soluble in water, DMSO, DCM, and DMF.[3] PEGs are generally soluble in many organic solvents including toluene, dichloromethane, and alcohols. They are not soluble in aliphatic hydrocarbons like hexane and cyclohexane. | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a deprotonated methoxy-pentaethylene glycol (m-PEG5-OH) with a brominating agent.
A general, illustrative protocol is provided below. Note that specific reaction conditions may vary and should be optimized.
Materials:
-
Methoxy-pentaethylene glycol (m-PEG5-OH)
-
Sodium hydride (NaH) or another suitable base
-
A suitable brominating agent (e.g., phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂))
-
Anhydrous tetrahydrofuran (THF) or another aprotic solvent
-
Quenching agent (e.g., water or a dilute acid)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Protocol:
-
Deprotonation of m-PEG5-OH:
-
Dissolve m-PEG5-OH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of sodium hydride to the solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases, to form the sodium alkoxide.
-
-
Bromination:
-
Cool the alkoxide solution in an ice bath.
-
Slowly add the brominating agent (e.g., PBr₃) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Applications in Bioconjugation and Drug Development
The terminal bromide of this compound is a good leaving group, making it highly susceptible to nucleophilic substitution by various nucleophiles, such as amines and thiols. This reactivity is the cornerstone of its utility in bioconjugation.
General Reaction with Nucleophiles
The general scheme for the reaction of this compound with a nucleophile (Nu⁻) is as follows:
CH₃O-(CH₂CH₂O)₅-Br + Nu⁻ → CH₃O-(CH₂CH₂O)₅-Nu + Br⁻
This reaction allows for the covalent attachment of the m-PEG5 linker to biomolecules or small molecule drugs.
Role in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.
This compound is frequently used as a building block for PROTAC linkers. The PEG component enhances the solubility and cell permeability of the PROTAC molecule.[5] The bromide allows for the attachment of the linker to one of the binding moieties.
Below is a conceptual workflow for the synthesis of a PROTAC using an this compound derived linker.
References
The Role of m-PEG5-Br in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.
This technical guide focuses on the mechanism of action of m-PEG5-Br, a methoxy-polyethylene glycol (PEG) based linker with five PEG units and a terminal bromine atom, in the context of PROTAC design and function. The inclusion of a discrete 5-unit PEG chain offers a balance of flexibility and length, while the terminal bromine provides a reactive handle for facile incorporation into the PROTAC scaffold during synthesis.
Mechanism of Action: The Pivotal Role of the Linker
The primary mechanism of action of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The this compound linker, once incorporated into the PROTAC structure, plays a crucial role in this process:
-
Facilitating Ternary Complex Formation: The length and flexibility of the PEG5 chain are critical for allowing the two ligands of the PROTAC to simultaneously bind their respective proteins (the POI and the E3 ligase) in a productive orientation. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable ternary complex with reduced degradation efficiency. The 5-PEG unit length often provides an optimal distance for many common target protein and E3 ligase pairs.
-
Improving Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules. This is a significant advantage, as many POI and E3 ligase ligands are hydrophobic. Improved solubility can lead to better handling, formulation, and bioavailability.
-
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, thereby improving cell uptake.
The overall efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The properties of the linker are a key factor in achieving potent DC50 and high Dmax values.
Quantitative Data on PROTACs with PEG Linkers
The following tables summarize quantitative data for PROTACs targeting the BRD4 protein, a well-studied target in oncology. While specific data for a PROTAC using an "this compound" starting material is not always explicitly detailed in publications, the data for PROTACs with similar PEG-containing linkers, such as the potent BET degrader ARV-771, provide valuable insights into the efficacy of this linker class.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL Ligand | PEG-containing linker | 22Rv1 | < 5 | > 95 | [1] |
| PROTAC 1 | Pomalidomide | Optimized PEG linker | - | - | - | [1] |
| PROTAC 4 | Lenalidomide | - | MV-4-11 | 0.0083 | - | [1] |
| Compound 34 | CRBN Ligand | Contains piperazine and other elements | MDA-MB-231 | 60 | > 75 | [2] |
| Compound 37 | CRBN Ligand | Contains α-acyloxy amide | MDA-MB-231 | 62 | > 75 | [2] |
Table 2: Binding Affinities of Representative PROTAC Components
| Molecule/Complex | Binding Partner(s) | Assay Type | Binding Affinity (Kd/IC50) |
| JQ1 (BRD4 inhibitor) | BRD4(BD1) | ITC | ~50 nM |
| VHL Ligand | VHL | SPR | High Affinity |
| Pomalidomide | CRBN | FP | ~1-2 µM |
| PROTAC-Target Binary Complex | POI | SPR/FP | Target Dependent |
| PROTAC-E3 Ligase Binary Complex | E3 Ligase | SPR/FP | Ligand Dependent |
| Ternary Complex | POI + E3 Ligase | SPR/ITC | Varies (influenced by cooperativity) |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are representative protocols for the synthesis and characterization of a PROTAC utilizing a PEG-based linker.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a PEG5 Linker
This protocol describes a general strategy for synthesizing a PROTAC that targets BRD4 for degradation by recruiting the CRBN E3 ligase, using a PEG5 linker. The synthesis involves the coupling of a BRD4-binding moiety (e.g., a derivative of JQ1) and a CRBN-binding moiety (e.g., pomalidomide) via a PEG5 linker. The this compound would be a starting material for creating a functionalized PEG5 linker, for example, by converting the bromide to an azide or an amine.
Step 1: Synthesis of a JQ1 derivative with a reactive handle (e.g., an alkyne).
-
A suitable derivative of the BRD4 inhibitor JQ1 is synthesized with a terminal alkyne group for subsequent click chemistry.
Step 2: Synthesis of a pomalidomide-PEG5-azide linker.
-
Start with this compound. Convert the terminal bromine to an azide using sodium azide in a suitable solvent like DMF.
-
The methoxy group is then converted to a reactive group (e.g., a carboxylic acid or an amine) for coupling to pomalidomide.
-
Couple the functionalized PEG5-azide linker to a pomalidomide derivative.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.
-
Dissolve the JQ1-alkyne derivative and the pomalidomide-PEG5-azide in a suitable solvent system (e.g., DMSO/water).
-
Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the resulting PROTAC molecule by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., α-Tubulin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
-
Reagents and Setup:
-
Fluorescently labeled ligand for either the target protein or the E3 ligase.
-
Purified recombinant target protein (e.g., BRD4) and E3 ligase complex (e.g., VBC or DDB1-CRBN).
-
PROTAC of interest.
-
Assay buffer and a microplate reader capable of FP measurements.
-
-
Procedure:
-
In a microplate, add the fluorescently labeled ligand at a fixed concentration.
-
Add a constant concentration of the first protein partner (e.g., BRD4).
-
Titrate the PROTAC at various concentrations.
-
Add the second protein partner (e.g., CRBN) at a fixed concentration.
-
Incubate to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger complex (the ternary complex).
-
Plot the change in polarization against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Development and Evaluation
References
The Pivotal Role of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone strategy for enhancing the efficacy and safety of a wide range of pharmaceuticals.[1][2] PEG, a hydrophilic, non-toxic, and non-immunogenic polymer, acts as a versatile tool to overcome numerous challenges in drug delivery.[3][4] This in-depth technical guide elucidates the multifaceted role of PEG linkers in drug discovery, providing a comprehensive overview of their impact on drug properties, detailed experimental protocols for their application, and visual representations of key concepts to empower researchers in the rational design of next-generation therapeutics.
PEG linkers are much more than inert spacers; they actively modulate the physicochemical and pharmacokinetic properties of drugs.[4][5] By increasing the hydrodynamic size of a molecule, PEGylation can significantly prolong its circulation half-life by reducing renal clearance.[1][] Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, improve stability by protecting against enzymatic degradation, and reduce the immunogenicity of therapeutic proteins.[4][7] These attributes have led to the successful development of numerous PEGylated drugs, including proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles, for the treatment of various diseases.[2][8]
Impact of PEG Linkers on Drug Properties: A Quantitative Overview
The incorporation of PEG linkers into a drug's architecture instigates a cascade of changes in its physicochemical and pharmacokinetic profiles. The length, branching, and chemical nature of the PEG linker are critical parameters that can be fine-tuned to achieve the desired therapeutic effect.[9] The following tables summarize quantitative data from various studies, illustrating the profound impact of PEGylation on key drug properties.
Table 1: Influence of PEG Linkers on Physicochemical Properties
| Property | Drug/Molecule | PEG Linker Modification | Quantitative Change | Reference |
| Solubility | Paclitaxel derivative | Conjugation with PEG | Increased aqueous solubility | [10] |
| PROTACs | Incorporation of PEG chains | Enhanced aqueous solubility | [11] | |
| PSMA Inhibitor | PEG modification | LogD7.4 decreased from -2.64 to -4.23 | [12] | |
| Stability | Protein therapeutics | PEGylation | Increased stability against enzymatic degradation | [7] |
| Aggregation | Antibody-Drug Conjugates | Use of hydrophilic PEG linkers | Reduced aggregation | [13] |
Table 2: Influence of PEG Linkers on Pharmacokinetic Parameters
| Parameter | Drug/Molecule | PEG Linker Modification | Unmodified | PEGylated | Fold Change | Reference |
| Half-life (t1/2) | Danazol (in nanoemulsion) | DSPE-PEG2000 | 1.09 h | 1.66 h | ~1.5x | [14] |
| Liposomal Doxorubicin | Surface PEGylation | - | Up to 8-fold increase | 8x | [8] | |
| PEG Polymer | 6 kDa vs 50 kDa | 18 min | 16.5 h | ~55x | [] | |
| Clearance (CL) | Danazol (in nanoemulsion) | DSPE-PEG5000 | - | Decreased | - | [14] |
| Volume of Distribution (Vss) | Danazol (in nanoemulsion) | DSPE-PEG5000 | - | Decreased | - | [14] |
Experimental Protocols
The successful implementation of PEGylation strategies hinges on robust and well-defined experimental procedures. This section provides detailed methodologies for common PEGylation chemistries and essential characterization techniques.
Protocol 1: Amine-Specific PEGylation using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.[15][16]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Reagent Preparation: Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[16] Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[16]
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting column.[16]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[16]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[17]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[16]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry
This protocol outlines the conjugation of a PEG-Maleimide to a free thiol group (e.g., cysteine residue) on a protein or peptide.[17][18]
Materials:
-
Thiol-containing protein/peptide solution in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Purification materials (dialysis or SEC)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.
-
Reagent Preparation: Dissolve the PEG-Maleimide in DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[17]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight in the dark.[18]
-
Purification: Purify the PEGylated product from unreacted PEG-Maleimide and other reagents using dialysis or size-exclusion chromatography.[17]
-
Characterization: Characterize the conjugate using methods such as Ellman's assay to quantify free thiols, SDS-PAGE, SEC, and mass spectrometry.
Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate molecules based on their hydrodynamic radius, making it ideal for analyzing the heterogeneity of PEGylated products.[19][20]
Materials:
-
SEC column suitable for the molecular weight range of the protein and PEG-protein conjugate.
-
HPLC or UPLC system with a UV detector and optionally a refractive index (RI) or multi-angle light scattering (MALS) detector.
-
Mobile phase (e.g., PBS)
-
Molecular weight standards (proteins and PEG)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Standard Calibration: Inject a series of protein and/or PEG standards of known molecular weights to generate a calibration curve of elution volume versus log(molecular weight).[19]
-
Sample Analysis: Inject the purified PEGylated protein sample.
-
Data Analysis: Determine the elution volumes of the different species (unconjugated protein, PEGylated protein with different degrees of PEGylation, and free PEG). Use the calibration curve to estimate the apparent molecular weight of each species.[21] The peak area can be used to quantify the relative amounts of each component.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) for ADCs
The DAR is a critical quality attribute of ADCs. Several methods can be used for its determination.[22][23]
A. UV-Vis Spectroscopy:
-
Measure the UV-Vis spectra of the ADC, the unconjugated antibody, and the free drug.
-
Determine the molar extinction coefficients of the antibody and the drug at two different wavelengths where their absorbance is distinct.
-
Measure the absorbance of the ADC solution at these two wavelengths.
-
Calculate the concentrations of the antibody and the drug in the ADC sample using the Beer-Lambert law and a set of simultaneous equations.[24]
-
The DAR is the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the antibody.[22]
-
Develop an HIC method using a suitable column and a gradient of decreasing salt concentration.
-
Inject the ADC sample and identify the peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs).
-
The average DAR is calculated as the weighted average of the peak areas of the different species.[]
C. Mass Spectrometry (MS):
-
LC-MS is a powerful technique for accurate DAR determination.[]
-
The ADC sample can be analyzed in its intact form, or after reduction to separate the light and heavy chains.
-
The mass difference between the unconjugated and conjugated antibody/chains corresponds to the mass of the attached drug-linker moieties.
-
The average DAR is calculated from the relative abundance of the different drug-loaded species observed in the mass spectrum.[]
Visualizing Core Concepts with Graphviz
Diagrams are invaluable tools for visualizing complex biological pathways, experimental workflows, and logical relationships in drug discovery. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Mechanism of action of a HER2-targeted PEGylated ADC.
Caption: General workflow for amine-specific protein PEGylation.
Caption: Logical relationships in PEG linker design and its impact on drug properties.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the armamentarium of drug developers, offering a powerful and versatile platform to enhance the therapeutic potential of a wide array of molecules.[11] The ability to rationally design and implement PEGylation strategies based on a deep understanding of their structure-activity relationships is paramount to the successful development of novel and improved therapeutics. As our knowledge of the intricate interplay between PEG linkers and biological systems continues to expand, we can anticipate the emergence of even more sophisticated and effective PEGylated drugs in the future. Advances in polymer chemistry, bioconjugation techniques, and analytical characterization will further empower researchers to tailor the properties of PEG linkers with unprecedented precision, paving the way for the next generation of targeted and personalized medicines.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 7. nhsjs.com [nhsjs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. confluore.com [confluore.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lcms.cz [lcms.cz]
- 21. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 22. pharmiweb.com [pharmiweb.com]
- 23. agilent.com [agilent.com]
- 24. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
The Role of m-PEG5-Br as a Hydrophilic Spacer in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise engineering of linker molecules is paramount to the efficacy and safety of targeted drug delivery systems. Among the diverse array of linker technologies, polyethylene glycol (PEG) derivatives have emerged as a cornerstone, prized for their ability to favorably modulate the physicochemical and pharmacokinetic properties of bioconjugates. This technical guide focuses on a specific and increasingly utilized hydrophilic spacer: methoxy-pentaethylene glycol-bromide (m-PEG5-Br). Herein, we provide a comprehensive overview of its core properties, applications in cutting-edge drug development, and detailed experimental considerations.
Core Properties of this compound
This compound is a discrete PEG linker characterized by a chain of five ethylene glycol units, capped with a methoxy group at one terminus and a reactive bromide group at the other. This structure imparts a unique combination of properties that are highly advantageous in the design of complex drug molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The inherent hydrophilicity of the PEG chain significantly enhances the aqueous solubility of conjugated molecules, a critical factor when dealing with often hydrophobic therapeutic payloads.[1][2] This improved solubility can mitigate aggregation issues and improve the overall stability and manufacturability of the drug conjugate.[3][4] The bromide functional group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions for the covalent attachment of the linker to a target molecule.[5][6]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | m-PEG5-acid | m-PEG5-amine |
| CAS Number | 854601-80-2[6] | 81836-43-3[7] | 5498-83-9 |
| Molecular Formula | C11H23BrO5[6] | C12H24O7[7] | C11H25NO5 |
| Molecular Weight | 315.20 g/mol [] | 280.3 g/mol [7] | 251.3 g/mol |
| Appearance | Pale yellow or colorless oily liquid[] | Liquid | Solid powder |
| Purity | >95%[] | ≥98%[7] | >98% |
| Solubility | Soluble in water and many organic solvents.[9] | Soluble in Water, DMSO, DCM, DMF.[7] | Soluble in DMSO. |
| Storage Conditions | 2-8°C[] | -20°C[7] | 0 - 4°C (short term), -20°C (long term) |
Applications in Drug Development
The unique characteristics of this compound make it a versatile tool in the development of sophisticated therapeutics, most notably in the fields of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker plays a critical role in connecting a potent cytotoxic payload to a monoclonal antibody. The incorporation of a hydrophilic spacer like this compound can enhance the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and improved tumor accumulation.[2][10] The flexibility of the PEG chain can also reduce steric hindrance, ensuring that the antibody's binding affinity for its target antigen is not compromised.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it must correctly orient the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The flexibility and hydrophilicity of an this compound derived linker can be instrumental in achieving the optimal spatial arrangement for this interaction.[] Furthermore, the enhanced solubility imparted by the PEG spacer can improve the overall drug-like properties of the PROTAC molecule.[12]
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. m-PEG5-bromide | 854601-80-2 [chemicalbook.com]
- 6. m-PEG5-bromide, 854601-80-2 | BroadPharm [broadpharm.com]
- 7. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. creativepegworks.com [creativepegworks.com]
- 12. medchemexpress.com [medchemexpress.com]
The Precision Advantage: A Technical Guide to Monodisperse PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The advent of precision medicine has underscored the critical need for well-defined and homogenous therapeutic agents. In the realm of bioconjugation, particularly for sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a pivotal determinant of success. This technical guide delves into the core benefits of monodisperse Poly(ethylene glycol) (PEG) linkers, offering a comprehensive overview of their advantages over traditional polydisperse systems, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The Fundamental Distinction: Monodisperse vs. Polydisperse PEG Linkers
Traditional PEGylation methods result in a heterogeneous mixture of PEG chains of varying lengths, known as polydisperse PEGs. This inherent variability presents significant challenges in characterization, manufacturing, and achieving consistent clinical outcomes.[1][2] In contrast, monodisperse PEG linkers are single, precisely defined molecules with a uniform chain length and molecular weight.[1][3] This fundamental difference in purity has profound implications for the final drug product, leading to a cascade of benefits that enhance therapeutic performance.
Table 1: Comparative Physicochemical Properties of Linker Technologies
| Feature | Monodisperse PEG Linker | Polydisperse PEG Linker | Non-PEG Hydrophobic Linker |
| Composition | Single, defined molecular weight[1][3] | Mixture of different molecular weights[1] | Varies, lacks hydrophilic spacer |
| Homogeneity of Final Product | High (Uniform Drug-to-Antibody Ratio - DAR)[1] | Low (Heterogeneous DAR)[1] | High (if conjugation is site-specific) |
| Reproducibility | High[1] | Low[1] | High |
| Characterization | Simplified[1] | Complex[1] | Moderate |
| Solubility | High[1] | Moderate to High | Low |
| Aggregation | Low[1] | Moderate | High |
Enhancing Pharmacokinetics and Therapeutic Index
The incorporation of hydrophilic monodisperse PEG linkers significantly improves the pharmacokinetic (PK) profile of bioconjugates.[1][3] The PEG chain forms a hydration shell, increasing the hydrodynamic volume of the molecule, which in turn reduces renal clearance and extends its circulation half-life.[1][3] This prolonged systemic exposure allows for greater accumulation of the therapeutic at the target site, enhancing its efficacy.[1]
A study on affibody-based drug conjugates demonstrated that while a conjugate without a PEG linker (HM) had a half-life of 19.6 minutes, the introduction of a 4 kDa and a 10 kDa PEG linker (HP4KM and HP10KM) resulted in 2.5-fold and 11.2-fold extensions in half-life, respectively.[4][5]
Furthermore, by shielding the often hydrophobic payload, monodisperse PEG linkers mitigate the tendency for aggregation and rapid clearance, which is a common issue with highly loaded ADCs.[6] This enables the development of ADCs with higher, more consistent drug-to-antibody ratios (DARs) without compromising their safety and pharmacokinetic profiles.[1][3] Research has shown a clear relationship between increasing PEG length (from 2 to 24 PEG units) on a DAR8 ADC and improved pharmacokinetics and reduced clearance.[7]
Table 2: Impact of Monodisperse PEG Linker Length on ADC Performance (In Vivo)
| Linker | Plasma Half-life | Clearance | In Vivo Efficacy (Tumor Growth Inhibition) | Tolerability (Body Weight Change) |
| No PEG | Shortest | Highest | Least effective; rapid tumor breakthrough[7] | Significant weight loss at 50 mg/kg[7] |
| PEG2 | Short | High | Modest improvement over no PEG[7] | Significant weight loss[7] |
| PEG4 | Intermediate | Moderate | Improved efficacy[7] | Moderate weight loss[7] |
| PEG8 | Long | Stabilized at a low level[7] | Significant tumor growth inhibition[7] | Relatively stable body weight[7] |
| PEG12 | Long | Stabilized at a low level[7] | Significant tumor growth inhibition[7] | Relatively stable body weight[7] |
| PEG24 | Longest | Stabilized at a low level[7] | Most effective in rescuing tumor growth[7] | Relatively stable body weight[7] |
Data synthesized from preclinical studies on DAR8 ADCs.[7]
Superior Stability and Reduced Immunogenicity
A major hurdle in the development of bioconjugates is maintaining their stability and minimizing their potential to elicit an immune response. The hydrophobic nature of many cytotoxic payloads can lead to aggregation, which can compromise the efficacy and safety of the drug.[1] The hydrophilic nature of monodisperse PEG linkers effectively shields the hydrophobic drug, leading to a significant reduction in aggregation and an increase in solubility.[1]
Moreover, the uniform structure of monodisperse PEGs can lead to reduced immunogenicity. Polydisperse PEG mixtures can sometimes trigger an immune response, leading to the formation of anti-PEG antibodies, which can accelerate drug clearance and cause potential adverse effects. The use of well-defined, monodisperse PEG linkers can help mitigate this risk.[1][2]
Visualizing the Impact of Monodisperse PEG Linkers
To better understand the role and benefits of monodisperse PEG linkers, the following diagrams, created using the DOT language for Graphviz, illustrate key concepts.
Caption: Logical flow of benefits derived from monodisperse PEG linkers.
The following diagram illustrates the general mechanism of action of an Antibody-Drug Conjugate (ADC), a key application area for monodisperse PEG linkers.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
For PROTACs, the linker is crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
The payload of an ADC, once released inside a cancer cell, can interfere with critical signaling pathways. For an ADC targeting the HER2 receptor, the payload can disrupt the downstream PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.
Caption: Simplified HER2 signaling pathway and the inhibitory effect of an ADC payload.
Key Experimental Protocols
The development and characterization of bioconjugates using monodisperse PEG linkers require robust analytical methods. Below are detailed protocols for key experiments.
Synthesis of a Heterobifunctional Monodisperse PEG Linker (Amine-PEG-NHS Ester)
This protocol outlines a general, one-pot approach for the stepwise synthesis of a monodisperse PEG linker with an amine group on one end and an NHS ester on the other. This example uses a base-labile protecting group for simplified synthesis.[8]
Materials:
-
(PEG)n-OH (monodisperse PEG with a defined number of 'n' units)
-
Base-labile protecting group (e.g., phenethyl group) attached to a PEG monomer with a tosylate leaving group (Phenethyl-PEG-OTs)
-
Strong base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous solvents (e.g., THF, DMF)
-
Ammonia solution
Procedure:
-
Elongation Step (One-Pot): a. Dissolve (PEG)n-OH in anhydrous THF. b. Add KHMDS to deprotonate the terminal hydroxyl group. c. Add Phenethyl-PEG-OTs to the reaction mixture to elongate the PEG chain. d. To continue elongation, add another equivalent of KHMDS to remove the phenethyl protecting group, followed by the addition of more Phenethyl-PEG-OTs. Repeat until the desired length is achieved.[8]
-
Introduction of the Amine Group: a. After the final elongation and deprotection of the phenethyl group, quench the reaction. b. React the terminal alkoxide with a suitable reagent to introduce a protected amine group (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection with hydrazine.
-
Formation of the NHS Ester: a. The other end of the synthesized Amine-PEG-OH is reacted with a carboxylating agent. b. The resulting Amine-PEG-COOH is then dissolved in anhydrous DMF. c. Add DSC and TEA to the solution. d. Stir the reaction at room temperature for several hours, monitoring by TLC or LC-MS. e. Purify the final Amine-PEG-NHS ester product by column chromatography.
Site-Specific PEGylation of an Antibody (Thiol-Maleimide Coupling)
This protocol describes the site-specific conjugation of a monodisperse PEG-maleimide linker to a cysteine residue on an antibody.
Materials:
-
Antibody with an available cysteine residue (either engineered or from a reduced interchain disulfide bond)
-
Monodisperse PEG-maleimide
-
Reduction agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.0-7.4, with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC, or Ion-Exchange Chromatography - IEX)
Procedure:
-
Antibody Reduction (if necessary): a. Dissolve the antibody in the reaction buffer. b. Add a 2-10 molar excess of TCEP to the antibody solution. c. Incubate for 1-2 hours at room temperature to reduce the disulfide bonds and expose the thiol groups.
-
Conjugation Reaction: a. Dissolve the monodisperse PEG-maleimide in the reaction buffer. b. Add the PEG-maleimide solution to the reduced antibody solution at a 5-20 fold molar excess. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: a. Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups. b. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Antibody: a. Purify the reaction mixture using SEC to separate the PEGylated antibody from unreacted PEG-maleimide and antibody fragments. IEX can also be used to separate based on charge differences.
-
Characterization: a. Analyze the purified conjugate using SDS-PAGE to confirm an increase in molecular weight. b. Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the PEGylated product. c. Quantify the degree of PEGylation using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).
Characterization of Antibody-Drug Conjugates (ADCs)
A. Determination of Average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Purpose: To determine the average number of drug molecules conjugated to each antibody and to assess the distribution of different drug-loaded species.
Methodology:
-
Prepare mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0) and mobile phase B (e.g., 20 mM sodium phosphate, pH 7.0, 20% isopropanol).[6]
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with the initial mobile phase conditions (e.g., 100% A).[6]
-
Inject the ADC sample (typically 10-20 µg).[6]
-
Elute the different ADC species using a linear gradient of mobile phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.[6]
B. Assessment of Aggregation by Size Exclusion Chromatography (SEC)
Purpose: To assess the presence of aggregates in the ADC preparation.
Methodology:
-
Prepare a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the mobile phase.[6]
-
Inject the ADC sample (typically 20-50 µg).[6]
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent high molecular weight aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.[6]
C. In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To evaluate the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibodies in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The adoption of monodisperse PEG linkers marks a significant advancement in drug development, providing a powerful tool to create more homogeneous, stable, and effective bioconjugates. The precise control over linker length translates into tangible benefits, including improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability. As the field of targeted therapeutics continues to evolve, the precision afforded by monodisperse PEG linkers will be instrumental in paving the way for the next generation of innovative medicines.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. openpr.com [openpr.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG5-Br: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-pentaethylene glycol-bromide (m-PEG5-Br), a versatile heterobifunctional linker crucial in modern drug discovery and bioconjugation. This document details its physicochemical properties, core applications, and provides detailed experimental protocols for its use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Introduction to this compound
This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a methoxy-capped five-unit ethylene glycol chain terminated with a bromine atom. This structure imparts a unique combination of hydrophilicity and reactivity, making it an invaluable tool for researchers. The PEG chain enhances the aqueous solubility and pharmacokinetic properties of conjugated molecules, while the terminal bromide serves as a reactive handle for nucleophilic substitution reactions.
Its primary application lies in the construction of PROTACs, where it acts as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The precise length and flexibility of the PEG5 chain are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for inducing target protein degradation.
Physicochemical and Quantitative Data
A clear understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 854601-80-2 | [1][2][3] |
| Molecular Weight | 315.20 g/mol | [1] |
| Molecular Formula | C11H23BrO5 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically >95% | [2] |
| Storage Conditions | -20°C for long-term storage | [3] |
Applications in Drug Development and Bioconjugation
The unique properties of this compound make it suitable for a range of applications in biomedical research and drug development:
-
PROTAC Synthesis: As a linker, it connects the two active ends of a PROTAC, influencing its efficacy, solubility, and cell permeability. The flexible PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.
-
Bioconjugation: The terminal bromide can react with nucleophiles such as amines, thiols, and hydroxyls to conjugate small molecules, peptides, or proteins. This is useful for improving the solubility and stability of the conjugated species.
-
Drug Delivery: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound can be used in the synthesis of PEGylated drugs.
-
Nanotechnology and Materials Science: It can be used to functionalize the surface of nanoparticles and other materials to enhance their biocompatibility and aqueous dispersibility.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the synthesis of a PROTAC using this compound in a solution-phase reaction. This protocol is based on general synthetic strategies employed in the literature for PROTAC synthesis.
General Protocol for the Synthesis of a PROTAC via Nucleophilic Substitution with this compound
This protocol describes the conjugation of an amine-containing E3 ligase ligand with this compound, followed by the attachment of a target protein-binding ligand.
Materials:
-
Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide)
-
This compound
-
Target protein-binding ligand with a nucleophilic group (e.g., a phenol or amine)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Potassium carbonate (K2CO3) or another suitable base for the second step
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., flash chromatography or preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
In a clean, dry reaction vessel, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
To this solution, add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF dropwise over 5-10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-PEG5-Br intermediate.
Step 2: Conjugation of the Intermediate to the Target Protein-Binding Ligand
-
Dissolve the purified E3 ligase ligand-PEG5-Br intermediate (1.0 equivalent) and the target protein-binding ligand (containing a nucleophilic group like a phenol or amine; 1.0-1.2 equivalents) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (K2CO3) (2.0-3.0 equivalents), to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the final PROTAC product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
-
Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.
Visualizing the Workflow: PROTAC Synthesis and Mechanism of Action
To better illustrate the role of this compound, the following diagrams, generated using the DOT language, depict a generalized workflow for PROTAC synthesis and the subsequent biological mechanism of action.
Caption: Generalized workflow for the two-step synthesis of a PROTAC molecule using this compound.
Caption: The catalytic cycle of PROTAC-mediated target protein degradation within the cell.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this compound. By providing key data, application contexts, a detailed experimental protocol, and illustrative workflows, this document aims to facilitate the effective integration of this versatile linker into innovative research and development projects.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of m-PEG5-Br: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Impact of PEGylation on Solubility
The structure of m-PEG5-Br, featuring a short, hydrophilic chain of five ethylene glycol units capped with a methoxy group and terminating in a reactive bromide, is intrinsically designed to enhance the solubility of molecules to which it is conjugated. The polyethylene glycol (PEG) moiety imparts hydrophilicity, which can significantly improve solubility in aqueous media[1][2][3][4][5][6]. This property is critical for improving the overall physicochemical profile of parent molecules, often making them more amenable to biological applications.
Qualitative Solubility Profile of this compound and Related Compounds
Based on information for structurally similar short-chain PEG compounds, a qualitative assessment of this compound's solubility can be inferred. The following table summarizes the expected solubility in a range of common laboratory solvents. It is important to note that these are general guidelines, and empirical testing is essential for specific applications. Related compounds like m-PEG5-amine and m-PEG5-acid are known to be soluble in water, DMSO, dichloromethane (DCM), and dimethylformamide (DMF)[4][5].
| Solvent Name | Chemical Formula | Polarity | Expected Solubility of this compound |
| Water | H₂O | Polar Protic | Soluble |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Less Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble |
This table is based on general solubility characteristics of short-chain PEG compounds and should be used as a guideline. Empirical verification is recommended.
Experimental Protocol: Determining the Equilibrium Solubility of this compound
For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the key steps to determine the equilibrium solubility of this compound in a solvent of interest.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Slurry:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a vortex mixer set to a constant, vigorous agitation.
-
Maintain a constant temperature throughout the equilibration period. A typical duration is 24-48 hours, though the optimal time should be determined empirically to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the larger solid particles settle.
-
To completely separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a chemically inert syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.
-
Visualization of this compound in a Biological Context
The primary role of this compound is as a linker in the synthesis of PROTACs. The following diagrams, generated using the DOT language, illustrate the logical workflow of PROTACs and the synthesis process involving this compound.
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Logical workflow for PROTAC synthesis with this compound.
This technical guide provides foundational knowledge on the solubility of this compound, empowering researchers to handle this critical reagent with greater confidence. The provided experimental protocol offers a clear path to generating precise, application-specific solubility data, while the diagrams offer a clear visual representation of its utility in the cutting-edge field of targeted protein degradation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. m-PEG5-bromide, 854601-80-2 | BroadPharm [broadpharm.com]
- 3. mPEG5-Br | CAS:854601-80-2 | Biopharma PEG [biochempeg.com]
- 4. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 5. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Safety and Handling of m-PEG5-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for m-PEG5-Br (1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-2-methoxyethane), a versatile heterobifunctional linker commonly employed in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle and utilize this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a bromide. The PEG spacer enhances aqueous solubility, while the bromide serves as a reactive handle for nucleophilic substitution reactions.[1]
| Property | Value | Reference |
| CAS Number | 854601-80-2 | [1] |
| Molecular Formula | C11H23BrO5 | [1] |
| Molecular Weight | 315.2 g/mol | [1] |
| Appearance | White to yellow powder, crystals, or liquid | [2] |
| Purity | ≥95% | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to prevent exposure and ensure a safe working environment.
GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictograms |
| Flammable liquids | H225: Highly flammable liquid and vapor | Danger | 🔥 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ❗ | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | ❗ | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | ❗ |
Data sourced from Sigma-Aldrich product information.
Precautionary Statements
The following precautionary statements are recommended for handling this compound:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich product information.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
| Aspect | Recommendation | Reference |
| Handling | Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[3][4][5] | |
| Storage | Store in an inert atmosphere at 2-8°C.[2] Other suppliers recommend storage at -20°C.[6] Keep in a dry place and avoid sunlight. | |
| Incompatible Materials | Strong oxidizing agents. |
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed promptly.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[7] | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7] | |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.[7] | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention immediately.[7] |
Personal Protective Equipment (PPE)
To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat, and long pants, and closed-toe shoes. For larger quantities, consider an apron or chemical suit. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with aerosols. |
Experimental Protocols
The bromide group of this compound is a good leaving group, making it suitable for nucleophilic substitution reactions, particularly for conjugation to amines and thiols. The following are representative protocols for such reactions. These are general procedures and may require optimization for specific substrates.
General Protocol for Nucleophilic Substitution with a Primary Amine
This protocol describes a general method for the reaction of this compound with a primary amine-containing molecule to form a secondary amine linkage.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add 2-3 equivalents of the non-nucleophilic base to the reaction mixture and stir.
-
In a separate vial, dissolve 1.2-1.5 equivalents of this compound in a minimal amount of the anhydrous solvent.
-
Slowly add the this compound solution to the stirring amine solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or preparative HPLC.
General Protocol for Nucleophilic Substitution with a Thiol
This protocol outlines a general procedure for the reaction of this compound with a thiol-containing molecule to form a thioether linkage.
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous aprotic solvent (e.g., DMF or THF)
-
A suitable base (e.g., Potassium carbonate (K2CO3) or Sodium hydride (NaH))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
If using a base like K2CO3, add the thiol-containing substrate and the base (2-3 equivalents) to the anhydrous solvent in the reaction vessel under an inert atmosphere. If using NaH, first dissolve the thiol in the solvent and then carefully add NaH (1.1 equivalents) at 0°C and stir for 30 minutes to form the thiolate.
-
Dissolve 1.2-1.5 equivalents of this compound in a minimal amount of the anhydrous solvent.
-
Slowly add the this compound solution to the stirring thiol/thiolate solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture if a solid base was used.
-
Quench the reaction by adding a small amount of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship in PROTAC Synthesis
This compound is frequently used as a linker in the synthesis of PROTACs. The synthesis typically involves a stepwise approach where the PEG linker is sequentially conjugated to a warhead (ligand for the protein of interest) and an E3 ligase ligand.
This guide provides a summary of the available safety and handling information for this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols. The experimental procedures outlined are illustrative and should be adapted and optimized for specific applications by qualified personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m-PEG-thiol, MW 5,000 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 6. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Note: Synthesis of a PROTAC Utilizing an m-PEG5-Br Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] The linker is a critical component, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[3][4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the molecule.[1][3][6] The m-PEG5-Br linker, a monodisperse PEG linker with five ethylene glycol units and a terminal bromide, is a versatile building block for PROTAC synthesis.[7][8] The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling conjugation to a POI or E3 ligase ligand.[7][8]
This application note provides a generalized protocol for the synthesis of a PROTAC using an this compound linker.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 854601-80-2 | [7] |
| Molecular Formula | C11H23O5Br | [7] |
| Molecular Weight | 315.2 g/mol | [7] |
| Appearance | Colorless to light yellow oil | |
| Purity | ≥95% | [7] |
| Storage | Store at -5°C, keep dry and avoid sunlight. | [7] |
Experimental Protocols
This section outlines a representative multi-step synthesis of a hypothetical PROTAC, herein named "PROTAC-X," using this compound. This protocol assumes the POI ligand (POI-NH2) contains a primary amine and the E3 ligase ligand (E3L-COOH) possesses a carboxylic acid for amide bond formation.
Step 1: Synthesis of m-PEG5-POI Ligand Conjugate (Intermediate 1)
This step involves the nucleophilic substitution of the bromide on this compound by the amine group of the POI ligand.
-
Reagents:
-
This compound (1.0 eq)
-
POI-NH2 (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Acetonitrile (CH3CN)
-
-
Procedure:
-
Dissolve POI-NH2 and K2CO3 in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
-
Characterize the product by ¹H NMR and mass spectrometry.
-
Step 2: Synthesis of PROTAC-X
This step involves the coupling of Intermediate 1 with the E3 ligase ligand via amide bond formation.
-
Reagents:
-
Intermediate 1 (1.0 eq)
-
E3L-COOH (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve E3L-COOH and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the mixture and stir for 15 minutes at room temperature.
-
Add a solution of Intermediate 1 in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC-X by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
Caption: A workflow diagram illustrating the two-step synthesis of PROTAC-X using an this compound linker.
Caption: The mechanism of action of PROTAC-X, leading to the degradation of the target protein.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. mPEG5-Br | CAS:854601-80-2 | Biopharma PEG [biochempeg.com]
- 8. m-PEG5-bromide, 854601-80-2 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of m-PEG5-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG5-Br is a monodisperse polyethylene glycol (PEG) derivative with a terminal bromide. The bromide is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions.[1][2] This property allows for the straightforward introduction of a short, hydrophilic PEG spacer into a variety of molecules, which can enhance solubility, improve pharmacokinetic properties, and provide a flexible linker in applications such as proteomics and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3]
These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles such as amines, thiols, alcohols, and azides.
General Reaction Workflow
The overall workflow for a typical nucleophilic substitution reaction with this compound involves the reaction of the PEG reagent with a suitable nucleophile, followed by purification of the desired PEGylated product.
Caption: General workflow for this compound nucleophilic substitution.
Reaction Conditions at a Glance
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are starting points and may require optimization for specific substrates.
| Nucleophile | Product Type | Typical Base(s) | Typical Solvent(s) | Typical Temperature | Typical Reaction Time |
| Primary/Secondary Amine (R₂NH) | m-PEG5-NR₂ | K₂CO₃, Et₃N, DIPEA | DMF, DMSO, ACN | Room Temp. to 80°C | 12 - 24 hours |
| Thiol (RSH) | m-PEG5-SR | K₂CO₃, NaH, Et₃N | DMF, THF, ACN | Room Temp. | 2 - 12 hours |
| Alcohol/Phenol (ROH) | m-PEG5-OR | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, ACN | 0°C to Room Temp. | 4 - 24 hours |
| Azide (N₃⁻) | m-PEG5-N₃ | Sodium Azide (NaN₃) | DMF, Ethanol/Water | Room Temp. to 100°C | 12 - 24 hours |
Experimental Protocols
Protocol 1: Synthesis of m-PEG5-Amine Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine to form an m-PEG5-amine derivative.
Reaction Pathway:
Caption: Synthesis of m-PEG5-Amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine and anhydrous DMF.
-
Add the base (e.g., K₂CO₃) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-80°C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with deionized water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of m-PEG5-Thioether Derivatives
This protocol details the reaction of this compound with a thiol to form a stable thioether linkage.
Reaction Pathway:
Caption: Synthesis of m-PEG5-Thioether.
Materials:
-
This compound
-
Thiol (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
If using NaH, suspend NaH in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of the thiol in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature.
-
If using K₂CO₃, dissolve the thiol and K₂CO₃ in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of m-PEG5-Ether Derivatives (Williamson Ether Synthesis)
This protocol is for the synthesis of m-PEG5-ethers by reacting this compound with an alcohol or phenol.
Reaction Pathway:
Caption: Williamson Ether Synthesis of m-PEG5-Ether.
Materials:
-
This compound
-
Alcohol or phenol (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium carbonate (K₂CO₃) for phenols (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of NaH in anhydrous THF at 0°C under an inert atmosphere, slowly add a solution of the alcohol in anhydrous THF.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Gentle heating may be required for less reactive alcohols.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of m-PEG5-Azide
This protocol describes the synthesis of m-PEG5-azide, a useful intermediate for click chemistry applications.
Reaction Pathway:
Caption: Synthesis of m-PEG5-Azide.
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.5 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or a mixture of Ethanol and Water
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) and sodium azide in DMF or an ethanol/water mixture in a round-bottom flask. A typical procedure may use refluxing ethanol for 12 hours.[4]
-
Stir the reaction mixture at room temperature or heat to reflux for 12-24 hours. A typical protocol involves refluxing in ethanol for 12 hours.[4]
-
Monitor the reaction by TLC (stain with a suitable agent like potassium permanganate) or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in deionized water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purification by column chromatography may be performed if necessary.
Purification of m-PEG5 Derivatives
The purification of PEGylated compounds can be challenging due to their amphiphilic nature. Column chromatography is a common and effective method.
General Protocol for Column Chromatography
Stationary Phase: Silica gel is commonly used. For acid-sensitive compounds, the silica gel can be deactivated by pre-eluting the column with a solvent system containing a small amount of triethylamine (1-3%).
Eluent Systems:
-
A mixture of chloroform (CHCl₃) and methanol (MeOH) is often effective. A common starting point is a gradient of 1-10% MeOH in CHCl₃.
-
Dichloromethane (DCM) and methanol can also be used.
-
For some compounds, a mixture of ethanol (EtOH) and isopropyl alcohol (IPA) in chloroform may provide better separation.
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC (RP-HPLC) can be employed.
-
Column: A C18 column is often suitable for the separation of PEGylated molecules.[5]
-
Mobile Phase: A gradient of water and acetonitrile (ACN), often with an additive like 0.1% trifluoroacetic acid (TFA), is typically used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Use fresh, anhydrous solvents and reagents. Ensure the base is not expired. |
| Low reaction temperature | Gently heat the reaction mixture and monitor for progress. | |
| Steric hindrance of the nucleophile | Use a less hindered nucleophile or consider a different synthetic route. | |
| Multiple products observed | Over-alkylation (especially with amines) | Use a larger excess of the amine nucleophile. |
| Side reactions (e.g., elimination) | Use a less hindered base and lower reaction temperatures. | |
| Difficult purification | Streaking on TLC/column | Try a different eluent system. Adding a small amount of a more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help. |
| Co-elution of product and starting material | Optimize the eluent system for better separation on TLC before attempting column chromatography. A shallower gradient during elution may improve resolution. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for m-PEG5-Br in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methoxy-pentaethylene glycol-bromide (m-PEG5-Br) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique allows for the precise and efficient covalent attachment of a PEG moiety to a target molecule, a process known as PEGylation. PEGylation can enhance the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.
The following sections detail the necessary conversion of this compound to a click-reactive partner, provide step-by-step protocols for the subsequent click chemistry reaction, present expected quantitative data, and offer methods for the characterization of the final PEGylated product.
Overview and Principle
The inherent reactivity of the bromide group in this compound does not directly permit its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Therefore, a preliminary functional group transformation is required. The most common and efficient strategy is the conversion of the bromide to an azide, yielding m-PEG5-azide. This azide-functionalized PEG can then readily react with an alkyne-modified target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
This two-step process provides a versatile method for the site-specific PEGylation of a wide range of molecules, including peptides, proteins, and small-molecule drugs.
Experimental Protocols
Synthesis of m-PEG5-Azide from this compound
This protocol describes the nucleophilic substitution reaction to convert the terminal bromide of this compound to an azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add sodium azide (1.5 - 3.0 equivalents) to the solution.
-
Heat the reaction mixture to 60-90°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with brine (2-3 times) to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain m-PEG5-azide as a viscous oil or solid. The product can be further purified by column chromatography if necessary.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of m-PEG5-azide to an alkyne-functionalized molecule.
Materials:
-
m-PEG5-azide (prepared as in section 2.1)
-
Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecules)
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer
-
Deionized water
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
m-PEG5-azide: Prepare a 10 mM stock solution in deionized water or an appropriate organic solvent like DMSO.
-
Alkyne-functionalized molecule: Prepare a stock solution of the desired concentration in a compatible buffer.
-
Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
(Optional) Ligand (TBTA or THPTA): Prepare a 50 mM stock solution in DMSO (for TBTA) or water (for THPTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in your chosen buffer.
-
Add m-PEG5-azide to the reaction mixture. A 1.5 to 5-fold molar excess of the PEG-azide over the alkyne is typically used.
-
(Optional but recommended) If using a ligand, add it to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate.
-
Add copper(II) sulfate to the reaction mixture to a final concentration of 0.1 to 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing (e.g., on a rotator) is recommended. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Upon completion, the PEGylated product can be purified from excess reagents and catalyst using methods appropriate for the target molecule. These can include:
-
Size-exclusion chromatography (SEC): Effective for separating larger bioconjugates from smaller reactants.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC): Suitable for purifying peptides and small molecules.
-
Dialysis or ultrafiltration: Useful for removing small molecules from protein conjugates.
-
-
Data Presentation
The success of the synthesis and conjugation can be assessed through various analytical techniques. The following tables summarize the expected data.
Table 1: Synthesis of m-PEG5-Azide - Typical Reaction Parameters and Characterization
| Parameter | Expected Value/Result | Analytical Method |
| Yield | > 90% | Gravimetric analysis |
| Purity | > 95% | ¹H NMR, HPLC |
| ¹H NMR | Appearance of a characteristic signal for the methylene group adjacent to the azide (typically a downfield shift compared to the bromide precursor). | ¹H NMR Spectroscopy |
| FT-IR | Appearance of a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide group. | Infrared Spectroscopy |
| Mass Spec. | Observation of the expected molecular ion peak corresponding to the mass of m-PEG5-azide. | ESI-MS |
Table 2: CuAAC Reaction - Typical Conditions and Expected Outcomes
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (PEG-azide:Alkyne) | 1.5:1 to 5:1 | Higher excess of PEG-azide can drive the reaction to completion. |
| Copper(II) Sulfate Concentration | 0.1 - 1 mM | |
| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Ligand Concentration (if used) | 0.5 - 5 mM | Typically 5 times the copper concentration. |
| Reaction Time | 1 - 4 hours | Can vary depending on the reactivity of the substrates. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| pH | 6.5 - 8.0 | |
| Conversion/Yield | > 85% | Dependent on substrates and reaction conditions. |
Table 3: Characterization of the m-PEG5-Triazole Conjugate
| Analytical Technique | Expected Observation |
| HPLC | A new peak with a different retention time compared to the starting materials. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | A molecular ion peak corresponding to the sum of the masses of the m-PEG5 moiety and the alkyne-functionalized molecule, plus the mass of the triazole linker. |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet peak for the triazole proton (typically between 7.5 and 8.5 ppm). |
| SDS-PAGE (for protein conjugates) | An increase in the apparent molecular weight of the protein, corresponding to the mass of the attached m-PEG5. |
Mandatory Visualizations
Workflow for Bioconjugation using this compound
Caption: Overall workflow for the bioconjugation of a target molecule using this compound via a two-step process.
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Synthesis of Antibody-Drug Conjugates Using PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[2] Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their unique properties that address some of the challenges associated with hydrophobic payloads and ADC stability.[3][4]
The inclusion of PEG linkers in ADC constructs offers several key advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. PEG is a hydrophilic polymer that increases the overall water solubility of the ADC, mitigating aggregation issues.[3][5]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "shield" around the payload, reducing clearance by the reticuloendothelial system and prolonging the ADC's circulation half-life.[3][4] This extended exposure can lead to greater accumulation in tumor tissues.
-
Reduced Immunogenicity: By masking the payload from the immune system, PEG linkers can potentially reduce the immunogenicity of the ADC.[4]
-
Increased Drug-to-Antibody Ratio (DAR): The enhanced solubility imparted by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation, potentially leading to increased potency.[2]
These application notes provide detailed protocols for the synthesis and characterization of ADCs utilizing PEG linkers, along with data on their performance and visualizations of key processes.
ADC Synthesis Workflow
The synthesis of an ADC using a PEG linker is a multi-step process that requires careful control over reaction conditions to ensure a homogenous and effective conjugate. The general workflow involves antibody modification, conjugation of the linker-payload moiety, and subsequent purification and characterization.
Caption: A generalized workflow for the synthesis of antibody-drug conjugates (ADCs) using PEG linkers, from antibody modification to final characterization.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis and evaluation of ADCs with PEG linkers.
Protocol 1: Antibody Modification (Lysine Conjugation)
This protocol describes the modification of a monoclonal antibody through its lysine residues for subsequent conjugation with an NHS-ester functionalized PEG linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG-NHS ester linker-payload
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
0.1 M Glycine solution
Procedure:
-
Antibody Preparation:
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the PEG-NHS ester linker-payload in anhydrous DMSO to a concentration of 10-20 mM.[6]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester linker-payload to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[6]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle agitation.[7]
-
-
Quenching the Reaction:
-
Add 0.1 M glycine solution to a final concentration of 10 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker-payload and small molecule byproducts by size-exclusion chromatography (SEC) or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. UV-Vis spectrophotometry is a common method for determining the average DAR.[]
Materials:
-
Purified ADC sample
-
Unconjugated monoclonal antibody (for reference)
-
Free drug-linker (for reference)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm and the free drug-linker at its maximum absorbance wavelength (λmax).
-
Calculate the molar extinction coefficients (ε) for the antibody at 280 nm (εAb,280) and at the drug's λmax (εAb,λmax), and for the drug at 280 nm (εDrug,280) and at its λmax (εDrug,λmax) using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
-
Calculate DAR:
-
The concentration of the antibody and the drug in the ADC sample can be calculated using the following equations:
-
C_drug = Aλmax / ε_Drug,λmax
-
C_Ab = (A280 - (Aλmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_drug / C_Ab
-
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of ADC cytotoxicity against cancer cell lines using the MTT assay.[9][10]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC samples at various concentrations
-
Untreated control and isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Quantitative Data Summary
The properties of an ADC can be significantly influenced by the length and structure of the PEG linker. The following tables summarize representative quantitative data from preclinical studies comparing ADCs with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Chemistry | Average DAR | Reference |
| SMCC (No PEG) | Cysteine | 3.5 | [11] |
| PEG4-Maleimide | Cysteine | 3.8 | [12] |
| PEG8-Maleimide | Cysteine | 4.0 | [12] |
| PEG12-Maleimide | Cysteine | 4.0 | [12] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| ADC Construct | Cell Line | Linker | IC50 (nM) | Reference |
| Affibody-MMAE | HER2-positive | No PEG | ~1.0 | [11] |
| Affibody-PEG4k-MMAE | HER2-positive | PEG4k | ~4.5 | [11] |
| Affibody-PEG10k-MMAE | HER2-positive | PEG10k | ~22 | [11] |
| Trastuzumab-MMAE | NCI-N87 | PEG8 | 0.15 | [12] |
| Trastuzumab-MMAE | NCI-N87 | PEG12 | 0.25 | [12] |
Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linkers in Mice
| ADC Construct | Linker | Half-life (t1/2, hours) | Reference |
| Affibody-MMAE | No PEG | 0.33 | [13] |
| Affibody-PEG4k-MMAE | PEG4k | 0.83 | [13] |
| Affibody-PEG10k-MMAE | PEG10k | 3.7 | [13] |
| Anti-Trop2-MMAE | mPEG24 | ~100 | [14] |
Table 4: In Vivo Efficacy of ADCs with Different PEG Linkers in Xenograft Models
| ADC Construct | Tumor Model | Linker | Dose | Tumor Growth Inhibition | Reference |
| Affibody-MMAE | NCI-N87 | No PEG | 1 mg/kg | Moderate | [11] |
| Affibody-PEG10k-MMAE | NCI-N87 | PEG10k | 1 mg/kg | Significant | [11] |
| anti-Trop2-MMAE | BxPC3 | mPEG24 | 3 mg/kg | Significant | [14] |
Signaling Pathway and Mechanism of Action
ADCs targeting the HER2 receptor, such as Trastuzumab emtansine (T-DM1), are effective treatments for HER2-positive breast cancer.[7] The mechanism of action involves binding to the HER2 receptor, internalization, and subsequent release of the cytotoxic payload, leading to cell death.
Caption: Mechanism of action for an anti-HER2 ADC, illustrating binding, internalization, payload release, and downstream effects on cell signaling and viability.[13]
Conclusion
The use of PEG linkers in the synthesis of antibody-drug conjugates offers a versatile strategy to improve their physicochemical and pharmacokinetic properties.[3][4] By enhancing solubility and stability, PEG linkers can enable the development of more robust and effective ADCs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the design, synthesis, and evaluation of PEGylated ADCs. Careful optimization of the PEG linker length and conjugation chemistry is crucial to achieving the desired balance of potency, stability, and in vivo performance for a given ADC candidate.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. pharmiweb.com [pharmiweb.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG5-Br Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent attachment of methoxy-polyethylene glycol-bromide (m-PEG5-Br) to molecules containing a primary amine. While the alkylation of amines with alkyl halides is a known synthetic route, it presents significant challenges, primarily the potential for over-alkylation. This note addresses these challenges by providing a protocol designed to favor mono-alkylation, alongside methods for purification and characterization of the resulting conjugate. Additionally, a more common and often more efficient alternative using amine-reactive PEG derivatives is discussed for consideration.
Introduction
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include increased solubility, extended circulating half-life, and reduced immunogenicity.
The covalent conjugation of a PEG reagent to a functional group, such as a primary amine, is the critical step in this process. This protocol focuses on the use of this compound, an alkyl halide derivative of PEG. The reaction proceeds via a nucleophilic aliphatic substitution (SN2), where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon bearing the bromide.
However, a significant challenge in this specific reaction is the potential for over-alkylation.[1][2] The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine, and potentially even a quaternary ammonium salt.[1][2] This lack of selectivity can result in a heterogeneous product mixture, complicating purification and analysis.[3]
This guide provides a protocol optimized to mitigate these side reactions. It also details essential purification and characterization techniques to ensure the final PEGylated conjugate meets the required specifications for research and development.
Reaction Pathway and Logic
The reaction of this compound with a primary amine (R-NH₂) proceeds through nucleophilic substitution. A base is required to neutralize the hydrobromic acid (HBr) byproduct. The primary side reaction is the subsequent alkylation of the desired secondary amine product.
Experimental Protocol: PEGylation with this compound
This protocol is a general guideline and may require optimization based on the specific properties of the amine-containing substrate. Careful monitoring is crucial to maximize the yield of the desired mono-PEGylated product.
Materials and Reagents
-
This compound
-
Substrate with a primary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]
-
Non-nucleophilic base: Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)[5]
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert gas supply (Nitrogen or Argon)
-
Quenching reagent (e.g., a small amount of a primary amine like glycine or Tris buffer)
-
Purification supplies (See Section 5)
-
Analytical instruments (See Section 6)
Reaction Procedure
The following workflow outlines the key steps from reaction setup to the quenched reaction mixture.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the primary amine-containing substrate in anhydrous DMF.
-
Add Base: Add 2-3 molar equivalents of a non-nucleophilic base (e.g., potassium carbonate). Stir the mixture for 15-20 minutes to ensure complete dissolution and deprotonation.
-
Add this compound: Slowly add 1.0 to 1.2 molar equivalents of this compound to the reaction mixture. Using a minimal excess of the PEG reagent can help drive the reaction without significantly increasing over-alkylation.
-
Reaction: Allow the reaction to stir at room temperature (20-25°C). Higher temperatures can increase the rate of reaction but may also favor elimination side reactions and over-alkylation.[5]
-
Monitoring: Monitor the reaction progress closely using an appropriate technique such as Thin Layer Chromatography (TLC) or LC-MS.[5] The goal is to stop the reaction when the concentration of the desired mono-PEGylated product is at its maximum, before significant amounts of di-PEGylated product form.
-
Quenching: Once the optimal point is reached, quench the reaction by adding a small amount of a scavenger primary amine (e.g., glycine or Tris) to consume any unreacted this compound.
-
Purification: Proceed immediately to purification to separate the desired product from unreacted starting materials, excess PEG, and side products.
Alternative Protocol: Amine PEGylation via NHS Ester
Due to the challenges of controlling the reaction with this compound, a more common and highly efficient method for PEGylating primary amines involves using a PEG-N-Hydroxysuccinimide (NHS) ester. This reaction is highly selective for primary amines under mild conditions and does not suffer from over-alkylation.[6]
| Parameter | Protocol for m-PEG-NHS Ester |
| PEG Reagent | m-PEG5-NHS |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.2-8.0)[7] |
| Base | The buffer maintains the required pH; no additional base is needed. |
| Temperature | 4 - 25°C[7] |
| Reaction Time | 30 minutes to 2 hours[7] |
| Key Advantage | High selectivity for primary amines, no over-alkylation, stable amide bond formation. |
Purification of the PEGylated Conjugate
Purification is critical to isolate the desired mono-PEGylated product. Chromatographic techniques that separate molecules based on size or charge are most effective.[8][9]
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[8] | Excellent for removing unreacted PEG and substrate.[9] | May not resolve species with small mass differences (e.g., positional isomers). |
| Ion Exchange Chromatography (IEX) | Separation based on net charge.[8] | High resolution; can separate species with different degrees of PEGylation and positional isomers.[10] | Requires optimization of buffer pH and ionic strength. |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity.[8] | High resolution, good for analytical assessment and purification of smaller molecules. | Can be denaturing for proteins; PEG itself can interact with the stationary phase. |
| Ultrafiltration/ Diafiltration | Separation based on molecular weight cutoff membranes.[11] | Good for buffer exchange and removing small molecule impurities. | Not a high-resolution technique; cannot separate multi-PEGylated species from mono-PEGylated. |
Characterization of the Final Product
After purification, the conjugate must be thoroughly characterized to confirm its identity, purity, and the extent of PEGylation.
| Characterization Technique | Information Provided |
| SDS-PAGE | Visual confirmation of an increase in molecular weight post-PEGylation; assessment of purity.[11] |
| Mass Spectrometry (MS) | Precise mass determination of the conjugate, confirming the number of attached PEG chains.[2] |
| NMR Spectroscopy (¹H NMR) | Structural confirmation of the conjugate. Can be used to determine the degree of PEGylation by integrating PEG-specific peaks against substrate-specific peaks.[4][12] |
| Capillary Electrophoresis (CE) | High-resolution separation that can distinguish between different PEGylated species and positional isomers.[13] |
| Analytical SEC | Determination of purity and detection of any aggregation.[9] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no reaction | 1. Inactive this compound (hydrolysis).2. Insufficiently strong base.3. Low reaction temperature. | 1. Use fresh, anhydrous reagents and solvent.2. Switch to a stronger, non-nucleophilic base.3. Gradually increase temperature while monitoring for side products. |
| Significant over-alkylation | 1. Reaction time too long.2. Excess this compound used.3. Secondary amine product is highly reactive. | 1. Monitor reaction closely and quench earlier.2. Use a 1:1 or slight excess of the amine substrate.3. Consider the alternative NHS ester protocol. |
| Product aggregation after purification | 1. Harsh purification conditions.2. Instability of the PEGylated molecule. | 1. Reduce flow rate in SEC; optimize buffer pH and ionic strength.2. Perform purification at low temperature (e.g., 4°C). |
Conclusion
The attachment of this compound to a primary amine is a feasible but challenging method of PEGylation that requires careful control of reaction conditions to minimize the formation of over-alkylated side products. By using a non-nucleophilic base, anhydrous solvents, and closely monitoring the reaction, the yield of the desired mono-PEGylated product can be maximized. Subsequent purification by chromatographic methods and thorough characterization are essential to ensure the final product's quality and homogeneity. For applications where selectivity is paramount, the use of m-PEG-NHS esters presents a more robust and reliable alternative.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Amination [fishersci.co.uk]
PROTAC Linker Design and Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs).[][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[]
The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5] Its length, composition, flexibility, and attachment points all significantly influence the formation and stability of the ternary complex, and ultimately, the degradation efficiency of the target protein.[3][6]
PROTAC Signaling Pathway and Experimental Workflow
The rational design and evaluation of PROTACs follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the design and evaluation of PROTACs.
The process begins with the rational design of the PROTAC molecule, followed by its chemical synthesis and purification. The synthesized PROTAC is then subjected to a series of biological evaluations to determine its ability to form a stable ternary complex and induce the degradation of the target protein in a cellular context.
I. PROTAC Linker Design Strategies
The design of the linker is a crucial step in developing a potent and effective PROTAC. Key parameters to consider include linker length, composition, rigidity, and the points of attachment to the two ligands.
Linker Length
The length of the linker is a critical factor that governs the geometry of the ternary complex.[7]
-
Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[7]
-
Too long: An excessively long and flexible linker might not effectively bring the two proteins together, leading to an unstable ternary complex and inefficient ubiquitination.[7]
Systematic variation of the linker length is often required to find the optimal distance for a specific POI-E3 ligase pair.[6]
Linker Composition
The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[8]
-
Alkyl Chains: These are synthetically accessible and provide flexibility. However, they are hydrophobic, which can lead to poor aqueous solubility.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can improve the solubility of PROTACs.[3] The ether backbone of PEG is also less prone to oxidative metabolism.
-
Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or triazole rings can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[3][9]
Linker Attachment Points (Exit Vectors)
The position at which the linker is attached to the POI and E3 ligase ligands is critical. The linker should be connected at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein or E3 ligase.[6]
II. Quantitative Data on Linker Effects
The following tables summarize representative data on how linker length and composition can impact PROTAC efficacy.
Table 1: Effect of Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 9 | >10,000 | ~50 | [10] |
| ERα | VHL | PEG | 16 | ~1,000 | ~95 | [10] |
| ERα | VHL | PEG | 21 | >10,000 | ~60 | [10] |
| TBK1 | VHL | Alkyl/PEG | < 12 | No Degradation | - | [10] |
| TBK1 | VHL | Alkyl/PEG | 21 | 3 | 96 | [10] |
| TBK1 | VHL | Alkyl/PEG | 29 | 292 | 76 | [10] |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | - | [2] |
| PI3K/mTOR | VHL | Alkyl | 8 | 45.4 (mTOR) | 74.9 (mTOR) | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Effect of Linker Composition on PROTAC Cell Permeability
| PROTAC | Linker Composition | cLogP | Cell Permeability (in cellulo/in vitro ratio) | Reference |
| PROTAC 1 | Alkyl | 7.6 | Low | [5] |
| PROTAC 2 | Alkyl/Ether | - | High | [5] |
| PROTAC 7 | Tertiary Amine | - | Medium-High | [5] |
| PROTAC 8 | Piperidine | - | Medium-High | [5] |
| PROTAC 9 | Amide | 3.5 | High | [5] |
A lower in cellulo/in vitro ratio indicates higher cell permeability.
III. PROTAC Synthesis Strategies and Protocols
PROTACs can be synthesized using either solution-phase or solid-phase chemistry. The choice of strategy often depends on the desired scale and the need for library synthesis.
Solution-Phase Synthesis using Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final coupling of the two ligand-linker fragments.[][12] This reaction is high-yielding, tolerates a wide range of functional groups, and proceeds under mild conditions.[]
Protocol: Synthesis of a PROTAC via CuAAC
This protocol describes the synthesis of a PROTAC by coupling an azide-functionalized E3 ligase ligand-linker with an alkyne-functionalized POI ligand.
Materials:
-
Azide-functionalized E3 ligase ligand-linker (1.0 eq)
-
Alkyne-functionalized POI ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: e.g., a mixture of THF/H₂O/tBuOH[13]
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand-linker and the alkyne-functionalized POI ligand in the chosen solvent system in a reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization:
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).[3]
-
Characterization: Confirm the structure and purity of the final PROTAC using:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.[]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
Analytical HPLC: To determine the purity.[15]
-
Solid-Phase PROTAC Synthesis
Solid-phase synthesis is particularly useful for generating libraries of PROTACs with varying linkers or ligands, as it simplifies purification.
Caption: General workflow for solid-phase PROTAC synthesis.
IV. Key Experimental Protocols for PROTAC Evaluation
Protocol: Western Blot for Determination of DC50 and Dmax
Western blotting is the gold standard for quantifying the degradation of a target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the second protein partner (the one not immobilized) over the sensor surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and the overall affinity of the ternary complex. The cooperativity of the system can also be calculated.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
General Methodology:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binary KD.
-
Titrate the PROTAC into a solution of the POI to determine the second binary KD.
-
-
Ternary Complex Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the POI.
-
-
Data Analysis: Analyze the titration curves to determine the thermodynamic parameters of binding and calculate the cooperativity factor.
Conclusion
The linker is a critical component of a PROTAC molecule, and its rational design is paramount for achieving optimal degradation efficacy. A systematic approach to linker design, involving the careful consideration of its length, composition, and attachment points, is essential. The synthesis and evaluation of a focused library of PROTACs with diverse linkers, coupled with rigorous biological characterization using the protocols outlined in these notes, will enable researchers to develop potent and selective protein degraders for therapeutic applications.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporating m-PEG5-Br into Heterobifunctional Molecules
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. Amination [fishersci.co.uk]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting m-PEG5-Br Reactions
Welcome to the technical support center for m-PEG5-Br reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize PEGylation experiments involving this compound, with a focus on addressing issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield. What are the most common initial factors to check?
A1: Low yields in reactions involving this compound, a primary alkyl halide, are frequently traced back to several key areas.[1][2][3] Begin by verifying the following:
-
Reagent Quality and Storage: Ensure the this compound has been stored correctly, typically at -5°C to -20°C in a dry, dark environment to prevent degradation.[4][5][6] The purity of both the this compound and your substrate (nucleophile) is critical; impurities can introduce side reactions.[1]
-
Anhydrous Conditions: this compound reactions are often sensitive to moisture.[3] Ensure all glassware was rigorously flame- or oven-dried and that anhydrous solvents were used.[1] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Stoichiometry: Accurately calculate and measure all reagents.[1] An incorrect molar ratio of this compound to the nucleophile or base can lead to incomplete conversion or the formation of byproducts.[2]
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] This helps determine if the reaction has stalled or if the product is decomposing under the reaction conditions.[1]
Q2: What is the general reaction mechanism for this compound, and how does it influence reaction conditions?
A2: this compound is a primary alkyl halide, meaning the bromine is attached to a carbon that is bonded to only one other carbon atom.[9] These substrates strongly favor the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[9][10][11]
Key characteristics of an SN2 reaction to consider are:
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[10]
-
Dependence on Both Reactants: The rate of an SN2 reaction depends on the concentration of both the alkyl halide (this compound) and the nucleophile.[12]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[10]
-
Nucleophile Strength: Strong nucleophiles (e.g., thiolates, alkoxides, primary amines) are required for an efficient SN2 reaction.[9][13] Weak nucleophiles like water or alcohols will result in very slow or nonexistent reaction rates.[9]
Q3: I am reacting this compound with a phenolic hydroxyl group and getting low yield. What specific issues should I consider?
A3: For Williamson ether synthesis involving a phenol, success hinges on the complete deprotonation of the phenolic hydroxyl group to form a potent phenoxide nucleophile.
-
Choice and Amount of Base: A sufficiently strong, non-nucleophilic base is crucial. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Ensure at least one full equivalent of the base is used to deprotonate the phenol.
-
Incomplete Deprotonation: If deprotonation is incomplete, the remaining neutral phenol is a poor nucleophile, leading to an incomplete reaction.
-
Solubility: The resulting phenoxide salt must be soluble in the reaction solvent to be an effective nucleophile. Using a solvent like DMF can help dissolve the ionic intermediate.
Q4: My product seems to be degrading during workup or purification. How can I prevent this?
A4: Product loss during the isolation phase is a common contributor to low overall yield.[1][14]
-
Aqueous Workup: If your PEGylated product has high water solubility due to the PEG chain, it may be partially or completely lost to the aqueous layer during extraction.[14] Before discarding the aqueous phase, it's wise to check it for your product via TLC or HPLC. Consider back-extraction with a different organic solvent.
-
pH Sensitivity: Your product may be unstable under acidic or basic conditions used in the workup.[14] Test the stability of a small sample of your crude reaction mixture by exposing it to the planned workup conditions and monitoring for degradation by TLC.[14]
-
Chromatography Issues: PEGylated compounds can sometimes streak or adhere irreversibly to silica gel. Consider using a different stationary phase (like alumina) or deactivating the silica gel with a small amount of a polar solvent or triethylamine in your eluent.
Troubleshooting Workflow
If you are experiencing low yield, follow this logical workflow to diagnose the potential issue.
Experimental Protocols
General Protocol for SN2 Reaction of this compound with a Nucleophile (e.g., Phenol)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add a suitable base (e.g., NaH, 1.1 eq. or K₂CO₃, 1.5 eq.) to the solution. Stir the mixture at room temperature (or gentle heat, depending on the base) for 30-60 minutes to ensure complete formation of the nucleophile.
-
PEGylation: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 60-80°C, depending on nucleophile reactivity). Monitor the disappearance of the starting material by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by adding a saturated aqueous solution of NH₄Cl or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure PEGylated conjugate.
Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute this aliquot in a small vial with a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a sample of your starting materials on the TLC plate as a reference.
-
Eluent Selection: Choose a solvent system (eluent) that provides good separation of your starting material and product. A typical starting point is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if compounds are UV-active). Alternatively, stain the plate using a suitable agent (e.g., potassium permanganate, iodine) that reacts with your compounds.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The relative position of the spots (Rƒ value) helps identify the components.
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following table provides a general guide for parameter optimization in PEGylation reactions.
| Parameter | Condition 1 (Low Yield) | Condition 2 (Moderate Yield) | Condition 3 (Optimized Yield) | Rationale |
| This compound Equiv. | 1.0 eq. | 1.2 eq. | 1.5 eq. | A slight excess can drive the reaction to completion, compensating for any degradation. |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | Base strength should be matched to the pKa of the nucleophile for complete deprotonation. |
| Temperature | 25°C | 50°C | 70°C | Increasing temperature often increases the rate of SN2 reactions, but can also lead to side products if too high.[3] |
| Solvent | THF | Acetonitrile | DMF / DMSO | Polar aprotic solvents are superior for SN2 reactions as they do not solvate the nucleophile as strongly.[10] |
| Concentration | 0.05 M | 0.1 M | 0.5 M | Higher concentrations can increase the bimolecular reaction rate.[12] |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. mPEG5-Br | CAS:854601-80-2 | Biopharma PEG [biochempeg.com]
- 5. m-PEG5-bromide, 854601-80-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. chemistry.coach [chemistry.coach]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. ocw.uci.edu [ocw.uci.edu]
- 14. Troubleshooting [chem.rochester.edu]
m-PEG5-Br Conjugation Efficiency Technical Support Center
Welcome to the technical support center for m-PEG5-Br conjugation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the efficiency of your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal bromide group.[1] The bromide is an excellent leaving group, making the molecule reactive towards nucleophiles in a substitution reaction. Its primary applications include the PEGylation of proteins, peptides, and other biomolecules to increase their solubility, stability, and circulation half-life. It is also utilized in the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras).[2]
Q2: What functional groups does this compound primarily react with?
A2: this compound reacts with nucleophilic functional groups. The most common target for this type of alkyl halide PEGylating agent is the thiol group (sulfhydryl) found in cysteine residues of proteins and peptides. Under appropriate reaction conditions, it can also react with other nucleophiles such as amines (e.g., lysine residues), although this is generally less efficient than targeting thiols.
Q3: What are the critical reaction parameters to control for optimal conjugation efficiency?
A3: Several factors must be carefully controlled:
-
pH: The pH of the reaction buffer is critical as it dictates the nucleophilicity of the target functional group. Thiol groups, for example, are significantly more reactive in their deprotonated thiolate form (R-S⁻), which is favored at a pH above the pKa of the thiol (~8.5). However, a moderately basic pH (7.0-8.5) is often used to balance reactivity with protein stability.
-
Molar Ratio: The molar ratio of this compound to the biomolecule will influence the degree of PEGylation. An excess of the PEG reagent is typically used to drive the reaction to completion, but this may necessitate more rigorous downstream purification.
-
Temperature and Time: Most conjugations are performed at room temperature for several hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific biomolecule.
-
Buffer Composition: Avoid buffers containing competing nucleophiles, such as Tris (which contains a primary amine) or buffers with high concentrations of azide, which can react with the bromide. Phosphate-buffered saline (PBS) or borate buffers are common choices.
Troubleshooting Guide
Q4: I am seeing very low or no conjugation yield. What are the possible causes and solutions?
A4: Low or no yield is a common issue that can be traced to several factors. Systematically check the following:
-
Incorrect pH: The target functional group may not be sufficiently nucleophilic. For thiol conjugation, ensure the pH is between 7.0 and 8.5. If your protein is stable at higher pH, you can try increasing it slightly to improve the reaction rate.
-
Reagent Quality: this compound can hydrolyze if exposed to moisture. Ensure the reagent has been stored properly at -20°C and handle it in a dry environment.[1] Consider performing a quality control check on a small molecule standard like free cysteine.
-
Oxidized Thiols: Free thiols on proteins can oxidize to form disulfide bonds, rendering them unreactive. Consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the conjugation reaction to ensure the target thiols are in their reduced, reactive state.
-
Steric Hindrance: The target functional group on your biomolecule may be sterically inaccessible. Increasing the reaction time or temperature may help. Alternatively, using a longer PEG chain linker might provide better accessibility.[3]
-
Insufficient Molar Excess: The stoichiometry may be suboptimal. Try increasing the molar excess of this compound in increments (e.g., from 10-fold to 20-fold or 50-fold excess) to drive the reaction forward.
Troubleshooting Low Conjugation Yield```dot
References
common side reactions with m-PEG5-Br
Welcome to the technical support center for m-PEG5-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at one end and a bromine atom at the other. The PEG portion consists of five ethylene glycol units. The bromide is an excellent leaving group, making this reagent ideal for nucleophilic substitution reactions.[1][2] Its primary applications are in bioconjugation, where it is used to attach the hydrophilic PEG spacer to biomolecules such as proteins, peptides, and oligonucleotides. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the target molecule. It is also commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: How should I store and handle this compound?
A2: It is recommended to store this compound at -20°C in a dry, dark environment to prevent degradation.[1] Before use, allow the reagent to warm to room temperature in a desiccator to avoid condensation of moisture, which can lead to hydrolysis of the bromide. Prepare solutions of this compound fresh for each experiment to minimize degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). It also has good solubility in aqueous buffers, which is advantageous for bioconjugation reactions.
Q4: What is the purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 95% or greater. However, it is important to be aware of potential impurities, such as a small percentage of m-PEG5-OH or the corresponding PEG-diol, which can arise during synthesis and storage. The presence of PEG-diol can lead to unwanted cross-linking of biomolecules during the conjugation reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Low PEGylation Efficiency or Incomplete Reaction
Q: I am observing a low yield of my desired PEGylated product. What are the potential causes and how can I improve the efficiency?
A: Low PEGylation efficiency can be attributed to several factors:
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. For reactions with amines (e.g., lysine residues), a pH of 7.5-9.0 is generally recommended to ensure that a sufficient amount of the amine is in its deprotonated, nucleophilic form. For reactions with thiols (e.g., cysteine residues), a pH of 7.0-8.0 is typically optimal. The reaction temperature and time also play a crucial role. While reactions are often performed at room temperature for a few hours, performing the reaction at 4°C overnight can sometimes improve yields by minimizing side reactions and protein degradation.
-
Hydrolysis of this compound: In aqueous buffers, this compound can undergo hydrolysis to form the unreactive m-PEG5-OH.[2] This side reaction consumes the PEGylating agent and reduces the overall efficiency. To minimize hydrolysis, use the this compound solution immediately after preparation and consider using a higher molar excess of the reagent.
-
Steric Hindrance: The target functional group on the biomolecule may be sterically hindered, preventing efficient reaction with the PEG reagent. In such cases, optimizing the linker length by using a different PEG derivative might be necessary.
-
Incorrect Stoichiometry: Ensure that the molar ratio of this compound to the biomolecule is optimized. A molar excess of the PEG reagent is typically required to drive the reaction to completion. However, an excessively high ratio can lead to an increase in side products.
Problem 2: Presence of Multiple Peaks in Chromatogram/Mass Spectrum
Q: My analytical results (e.g., SEC, IEX, MS) show multiple products instead of a single desired PEGylated species. What are these unexpected products?
A: The presence of multiple products indicates a heterogeneous reaction mixture, which can be due to several reasons:
-
Multiple PEGylation Sites: If your biomolecule has multiple accessible nucleophilic groups (e.g., several lysine residues), PEGylation can occur at different sites, leading to a mixture of positional isomers.[3] Ion-exchange chromatography (IEX) is often effective in separating these isomers.[]
-
Over-alkylation of Amines: Primary amines, once PEGylated, become secondary amines which are still nucleophilic and can react with another molecule of this compound to form a tertiary amine.[5][6][7] This "over-alkylation" results in a product with two PEG chains attached to the same amine. To minimize this, avoid a very large excess of this compound and carefully control the reaction time.
-
Side Reactions with Other Nucleophiles: Besides the intended target (e.g., primary amines or thiols), this compound can also react with other nucleophilic residues on a protein, although generally at a slower rate. These include the imidazole group of histidine and the hydroxyl groups of serine and threonine, especially at higher pH values.[8][9]
-
Hydrolyzed Reagent: The presence of a peak corresponding to the mass of your starting biomolecule plus the mass of m-PEG5-OH indicates that the hydrolyzed form of the PEG reagent is present in the reaction mixture.
Problem 3: Product Aggregation or Precipitation
Q: My PEGylated product is aggregating or precipitating during or after the reaction. What could be the cause and how can I prevent it?
A: Aggregation of the PEGylated product can be caused by:
-
Cross-linking from Diol Impurity: A common impurity in m-PEG reagents is the corresponding diol (HO-PEG5-OH). If this impurity is present in your this compound, it can act as a cross-linker, leading to the formation of large aggregates and precipitation.[3] It is advisable to use high-purity this compound.
-
Changes in Protein Conformation: The attachment of PEG chains can sometimes alter the tertiary structure of a protein, exposing hydrophobic patches that can lead to aggregation. Performing the PEGylation reaction at a lower temperature (e.g., 4°C) and including additives like arginine or glycerol in the buffer can sometimes help to maintain protein stability.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility. Ensure that the buffer conditions are optimal for the stability of your specific protein.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its common side products. This information can be useful for interpreting analytical data, such as mass spectrometry results.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| This compound | C11H23BrO5 | 315.20 | Starting Reagent |
| m-PEG5-OH | C11H24O6 | 252.31 | Hydrolysis Product |
| m-PEG5-NH-R | Varies | (Biomolecule Mass) + 235.31 | Mono-PEGylated Product (Amine) |
| m-PEG5-S-R | Varies | (Biomolecule Mass) + 235.31 | Mono-PEGylated Product (Thiol) |
| (m-PEG5)2-N-R | Varies | (Biomolecule Mass) + 470.62 | Over-alkylated Product (Amine) |
Experimental Protocols & Methodologies
General Protocol for Protein PEGylation with this compound
-
Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5 for amine PEGylation; 100 mM sodium phosphate with 5 mM EDTA, pH 7.2 for thiol PEGylation) to a final concentration of 1-5 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to a known concentration.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine or thiol (e.g., Tris or cysteine) to react with any excess this compound.
-
Purification: Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and the native protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][10]
-
Characterization: Analyze the purified product using SDS-PAGE, SEC-HPLC, IEX-HPLC, and mass spectrometry to confirm the degree of PEGylation and assess purity.[11][12][13]
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine-Selective Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Aggregation in PEGylated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address and prevent aggregation during the PEGylation of molecules.
Frequently Asked Questions (FAQs)
Q1: What is aggregation in the context of PEGylated molecules?
Aggregation is the process where individual protein or peptide molecules associate to form larger, often non-functional and potentially immunogenic, complexes.[1][2] This can occur through non-covalent interactions or the formation of covalent bonds.[1] In PEGylation, aggregation can lead to a loss of therapeutic activity, reduced product yield, and complications during purification and formulation.[1][3]
Q2: What are the primary causes of aggregation during the PEGylation process?
Aggregation during PEGylation is a multifaceted issue that can be triggered by several factors:
-
Intermolecular Cross-linking : The use of bifunctional PEG linkers, such as those with reactive groups at both ends, can physically connect multiple protein molecules, leading to the formation of large aggregates.[4]
-
High Protein Concentration : When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and subsequent aggregation increases significantly.[4]
-
Suboptimal Reaction Conditions : Factors like pH, temperature, and buffer composition can destabilize a protein.[4] Deviating from a protein's optimal stability range can expose hydrophobic regions, which promotes aggregation.[4]
-
PEG-Protein Interactions : Although PEG is generally used to enhance stability, interactions between the polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[4][5] The length and structure of the PEG chain can influence these interactions.[4][6]
-
Poor Reagent Quality : The presence of impurities, particularly a high percentage of diol in a reagent intended to be monofunctional, can cause unintentional and extensive cross-linking.[4]
Q3: How does the choice of PEG reagent affect aggregation?
The type of PEG reagent is a critical factor. Homobifunctional PEGs, which have identical reactive groups at both ends, carry an inherent risk of cross-linking multiple protein molecules.[4][7] Using monofunctional PEGs, where only one terminus is activated for conjugation, is a common strategy to avoid this issue.[4] However, it is crucial to ensure the purity of monofunctional reagents, as contamination with bifunctional species can still lead to aggregation.[4] Furthermore, the architecture and size of the PEG can play a role; branched PEGs may offer better shielding of the protein surface, and longer PEG chains can provide greater steric hindrance to prevent protein-protein interactions.[5][8]
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify aggregation in your samples:
-
Size Exclusion Chromatography (SEC) : This is a powerful method that separates molecules based on their size. Aggregates, being larger, will elute from the column earlier than the desired monomeric PEGylated protein.[4]
-
Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution, making it highly effective for detecting the presence of larger aggregates.[4]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[4]
-
Mass Spectrometry (MS) : Techniques such as MALDI-TOF MS can be used to determine the molecular weight of the PEGylated product and identify the presence of multimers.[4]
-
Turbidity Measurements : A straightforward method to assess the formation of insoluble aggregates by measuring the light scattering of the solution.[4]
Visual Guide: Causes and Mitigation of PEGylation-Induced Aggregation
Caption: Key causes of aggregation during PEGylation and their corresponding mitigation strategies.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Aggregation
If you are encountering aggregation, follow this systematic workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting and resolving issues with aggregation.
Step 1: Reaction Condition Optimization
The first and most critical step is to systematically evaluate and optimize the primary reaction conditions.[4] Small-scale screening experiments can efficiently identify the optimal parameters to maintain protein stability and minimize aggregation.[4]
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can be highly effective.[4] These molecules help maintain the native protein structure and prevent aggregation.
Table 1: Common Stabilizing Excipients for PEGylation Reactions
| Excipient Category | Example | Recommended Concentration | Mechanism of Action |
|---|---|---|---|
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Acts via preferential exclusion, increasing overall protein stability.[4] |
| Amino Acids | Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions that can lead to aggregation.[4] |
| Surfactants | Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents protein adsorption to surfaces, which can be a nucleation point for aggregation.[4] |
Step 3: Control the Reaction Rate
A fast, uncontrolled reaction can favor intermolecular cross-linking over the desired intramolecular modification. Slowing down the reaction rate provides more time for the PEG to attach correctly to a single protein molecule.[4]
-
Lower the Temperature : Performing the reaction at a lower temperature, such as 4°C, will significantly slow down the reaction rate.[4]
-
Stepwise Addition of PEG : Instead of adding the entire volume of activated PEG reagent at once, introduce it in smaller aliquots over an extended period.[4]
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists despite the optimizations above, it may be necessary to change the fundamental PEGylation strategy.
-
Switch to a Monofunctional Linker : If you are using a bifunctional PEG, switching to a high-purity monofunctional PEG is the most direct way to eliminate intermolecular cross-linking.[4]
-
Site-Specific PEGylation : Advanced methods that target specific amino acid residues (like the N-terminus or engineered cysteines) can yield a more homogeneous product with improved stability and a lower tendency to aggregate.[9][10]
Detailed Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To systematically test a matrix of conditions (protein concentration, PEG:protein molar ratio, pH, and temperature) to identify the combination that minimizes aggregation.[4]
Methodology:
-
Prepare Stock Solutions :
-
Prepare a concentrated stock solution of your protein (e.g., 10 mg/mL) in a suitable, well-defined buffer.
-
Prepare a concentrated stock of the activated PEG reagent (e.g., 100 mg/mL) in the same reaction buffer.
-
-
Set Up Screening Reactions :
-
In a multi-well plate or microcentrifuge tubes, set up a series of small-volume (e.g., 50-100 µL) reactions.
-
Variable 1 (Protein Concentration) : Test a range of final protein concentrations (e.g., 1 mg/mL, 2 mg/mL, 5 mg/mL).
-
Variable 2 (Molar Ratio) : For each protein concentration, test different molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1).
-
Variable 3 (pH) : If your protein is stable across a pH range, test different buffer pH values (e.g., pH 7.0, 7.5, 8.0).
-
Variable 4 (Temperature) : Run parallel sets of reactions at different temperatures (e.g., 4°C and room temperature).
-
-
Reaction and Quenching :
-
Incubate the reactions for a defined period (e.g., 2 hours), with gentle mixing if required.
-
Stop the reaction by adding a quenching reagent appropriate for your PEG chemistry (e.g., a primary amine like Tris or glycine).
-
-
Analysis :
-
Analyze each reaction mixture for aggregation using a primary analytical technique like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
-
Compare the percentage of aggregate versus the desired monomeric product across all conditions to identify the optimal parameter set.
-
Protocol 2: General Method for Quantifying Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high-molecular-weight aggregates from the monomeric PEGylated product.
Methodology:
-
System Preparation :
-
Equilibrate an appropriate SEC column (selected based on the size of your molecule and potential aggregates) with a filtered and degassed mobile phase (typically a physiological buffer like phosphate-buffered saline).
-
-
Sample Preparation :
-
Dilute a small aliquot of your PEGylation reaction mixture into the mobile phase to a concentration suitable for the detector's linear range.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large particulates.
-
-
Data Acquisition :
-
Inject the prepared sample onto the equilibrated SEC-HPLC system.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins) or a charged aerosol detector (CAD) for molecules without a strong chromophore.[11]
-
-
Data Interpretation :
-
The resulting chromatogram will show peaks corresponding to different species based on their hydrodynamic radius.
-
High-molecular-weight aggregates will elute first in the void volume or as early-eluting peaks.[4]
-
The desired monomeric PEGylated protein will elute as a distinct, later peak.
-
Unreacted protein and free PEG will elute even later.
-
Integrate the peak areas to calculate the relative percentage of aggregates, monomer, and other species in the sample.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Solubility of m-PEG5-Br Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of m-PEG5-Br conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a methoxy-terminated polyethylene glycol with five ethylene glycol units and a terminal bromide group. The bromide is an excellent leaving group for nucleophilic substitution reactions, making it a versatile linker for bioconjugation.[1][2] While the PEG chain is intended to enhance the aqueous solubility of the conjugated molecule, the final conjugate's solubility can be unpredictable and is influenced by the properties of the molecule it is attached to.[1][2] Poor solubility can hinder reaction purification, formulation, and biological activity assessment.
Q2: In which solvents is this compound itself soluble?
Q3: What are the primary factors that influence the solubility of my this compound conjugate?
A3: The solubility of the final conjugate is a composite of the properties of both the PEG linker and the conjugated molecule. Key factors include:
-
Properties of the Conjugated Molecule: A highly hydrophobic drug or peptide is the most common reason for the poor solubility of the final conjugate.
-
PEG Chain Length: While this guide focuses on this compound, it's important to note that longer PEG chains generally lead to better water solubility.[4]
-
Final Concentration: Exceeding the intrinsic solubility limit of the conjugate will lead to precipitation.
-
Buffer Composition and pH: The pH of the solution can significantly impact the charge of the conjugated molecule, affecting its solubility. Salts and other excipients in the buffer can also influence solubility.
-
Temperature: Solubility is temperature-dependent, though the effect varies between compounds.
Q4: My this compound conjugate has poor aqueous solubility. What are the initial troubleshooting steps?
A4: If you are experiencing poor aqueous solubility, consider the following initial steps:
-
Solvent Test: First, attempt to dissolve the conjugate in a small amount of a polar organic solvent such as DMSO or DMF.
-
Co-solvent System: If soluble in an organic solvent, you can often create a co-solvent system by slowly adding the aqueous buffer to the organic solution of your conjugate while vortexing.
-
pH Adjustment: If your conjugated molecule has ionizable groups, adjusting the pH of the aqueous buffer away from its isoelectric point can significantly improve solubility.
-
Lower the Concentration: You may be exceeding the solubility limit. Try working with a more dilute solution.
Troubleshooting Guide
This guide provides a more in-depth approach to resolving common solubility issues encountered during experiments with this compound conjugates.
Problem: The this compound conjugate precipitates out of solution during the conjugation reaction.
-
Possible Cause: The polarity of the reaction solvent may not be suitable for the conjugate being formed.
-
Solution:
-
Solvent Screening: If possible, perform small-scale test reactions in different solvent systems. A mixture of an organic solvent (like DMF or DMSO) and an aqueous buffer can maintain the solubility of both reactants and the final product.
-
Increase PEG Chain Length: If the issue persists across multiple projects, consider using a longer PEG-Br linker (e.g., m-PEG8-Br or m-PEG12-Br) for future conjugations, as this will impart greater hydrophilicity.
-
Problem: The purified, lyophilized this compound conjugate does not dissolve in aqueous buffers (e.g., PBS).
-
Possible Cause 1: The conjugate is highly hydrophobic.
-
Solution 1: Use of Co-solvents. This is the most common and effective strategy.
-
Dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, ethanol).
-
Slowly add the desired aqueous buffer to the organic solution dropwise while gently vortexing.
-
Monitor for any signs of precipitation. If the solution becomes cloudy, you have reached the solubility limit for that particular co-solvent ratio and concentration.
-
-
Possible Cause 2: The conjugate has aggregated during lyophilization.
-
Solution 2: Physical Dissolution Aids.
-
Sonication: Use a bath sonicator to break up aggregates. Be mindful of potential degradation with prolonged or high-energy sonication.
-
Gentle Heating: Warming the solution (e.g., to 37°C) can sometimes improve solubility. However, this should be done with caution to avoid degradation of the conjugate.
-
Problem: The this compound conjugate is soluble in an organic solvent, but precipitates when diluted into an aqueous buffer for a biological assay.
-
Possible Cause: The final concentration of the organic solvent in the assay is too low to maintain solubility, and the conjugate crashes out.
-
Solution: Formulation with Excipients.
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20 (typically 0.01-0.1%), can help to maintain the solubility of hydrophobic conjugates in aqueous solutions.
-
Cyclodextrins: For certain hydrophobic molecules, cyclodextrins can form inclusion complexes that enhance aqueous solubility.
-
Data Presentation
Table 1: Effect of PEG Molecular Weight on the Aqueous Solubility of a Model Drug (Simvastatin)
| Drug:PEG Ratio (w/w) | PEG Molecular Weight | Saturated Solubility (µg/mL) |
| Drug alone | N/A | 8.74 |
| 1:7 | PEG 6000 | Data not specified |
| 1:7 | PEG 12000 | 24.83 |
| 1:7 | PEG 20000 | Data not specified |
This table is adapted from a study on simvastatin solid dispersions and illustrates the general principle that increasing PEG molecular weight can enhance the solubility of a conjugated drug.
Experimental Protocols
Protocol 1: General Method for Improving the Solubility of a Lyophilized this compound Conjugate using a Co-solvent System
-
Initial Dissolution: Weigh the desired amount of the lyophilized this compound conjugate into a microcentrifuge tube. Add a small volume of 100% DMSO to the tube (e.g., 10-20 µL for 1-5 mg of conjugate). Vortex gently until the conjugate is fully dissolved.
-
Preparation of Aqueous Buffer: In a separate tube, prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Titration with Aqueous Buffer: While gently vortexing the tube containing the dissolved conjugate, add the aqueous buffer dropwise.
-
Observation: Continue adding the aqueous buffer until the desired final concentration is reached. Visually inspect the solution for any signs of precipitation or cloudiness.
-
Final Formulation: If the solution remains clear, it is ready for use. If precipitation occurs, the conjugate may need to be prepared at a lower concentration or with the addition of solubilizing excipients as described in Protocol 2.
Protocol 2: Formulation of a Poorly Soluble this compound Conjugate for In Vitro Assays
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound conjugate in 100% DMSO (e.g., 10 mM).
-
Working Buffer Preparation: Prepare the aqueous buffer that will be used for the final dilution. If necessary, this buffer can be supplemented with a surfactant like Tween 80 to a final concentration of 0.1% (v/v).
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the prepared working buffer to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system (typically ≤ 0.5%).
-
Vortexing: Gently vortex the solution after each dilution step to ensure homogeneity.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the solubility of this compound conjugates.
References
m-PEG5-Br stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of m-PEG5-Br.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept at -20°C.[1][2][3][4][5][6] For short-term storage, such as a few days to weeks, it can be stored at 0-4°C.[7] Some suppliers also indicate that storage at 4°C is suitable for up to two years.[1] It is also recommended to keep the product in a dry and dark environment, avoiding sunlight.[7][8]
Q2: How is this compound shipped, and is it stable at ambient temperatures?
A2: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[2][3][4][5][6][7] It is considered stable enough for the duration of ordinary shipping and time spent in customs, which can be a few weeks.[7]
Q3: What is the shelf life of this compound?
A3: When stored in its pure form at -20°C, this compound has a shelf life of up to 3 years.[1] If stored at 4°C, the shelf life is approximately 2 years.[1] In solvent, the stability is reduced; it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][9][10]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways are not detailed in the provided literature, based on its chemical structure which contains ether linkages and a terminal bromide, potential degradation can occur via:
-
Hydrolysis: The ether linkages can be susceptible to acidic hydrolysis, although they are generally stable under neutral and basic conditions. The terminal bromide is a good leaving group and can be susceptible to nucleophilic substitution, which could be initiated by water, especially at elevated temperatures.
-
Oxidation: Polyethylene glycol (PEG) chains can be prone to oxidation, particularly in the presence of metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts.
Q5: How should I handle this compound upon receipt?
A5: Upon receipt, it is recommended to store the product at the recommended temperature (-20°C for long-term).[2] Avoid repeated freeze-thaw cycles if the product is in solution.[9] For solid forms, ensure the container is tightly sealed to prevent moisture absorption.
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citation |
| Pure | -20°C | 3 years | [1] |
| Pure | 4°C | 2 years | [1] |
| Pure | -5°C | Not specified | [8] |
| In Solvent | -80°C | 6 months | [1][9][10] |
| In Solvent | -20°C | 1 month | [1][9][10] |
| Short Term | 0 - 4°C | Days to weeks | [7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, exposure to light and moisture). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] 3. Prepare fresh working solutions for each experiment.[10] 4. Confirm the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS). |
| Low reactivity in conjugation reactions | The bromide leaving group has been compromised or the compound has degraded. | 1. Ensure the reaction is performed under anhydrous conditions if using a moisture-sensitive nucleophile. 2. Check the pH of the reaction mixture; extreme pH can affect the stability of the PEG chain. 3. Use a fresh vial of this compound to rule out degradation of the starting material. |
| Compound appears discolored (yellowish) | Potential oxidation or presence of impurities. | While a colorless to light yellow appearance is considered normal,[1] significant changes in color may indicate degradation. It is advisable to check the purity analytically. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for assessing the stability of this compound under specific conditions.
-
Materials:
-
This compound
-
Appropriate solvents (e.g., DMSO, water, buffers at different pH values)
-
Vials
-
Incubators or water baths set to desired temperatures
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
-
-
Methodology:
-
Prepare stock solutions of this compound in the desired solvents.
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Store the vials under the desired conditions (e.g., different temperatures, light exposure).
-
At each designated time point (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each condition.
-
Analyze the sample using a suitable analytical method to determine the remaining concentration of this compound and identify any degradation products.
-
For the time 0 sample, obtain an initial purity profile to serve as a baseline.
-
Compare the results over time to determine the degradation rate under each condition.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG5-bromide, 854601-80-2 | BroadPharm [broadpharm.com]
- 3. m-PEG5-phosphonic acid, 1807512-39-5 | BroadPharm [broadpharm.com]
- 4. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 5. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 6. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. mPEG5-Br | CAS:854601-80-2 | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
overcoming steric hindrance in m-PEG5-Br reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-Br, particularly in contexts where steric hindrance may be a challenge.
Troubleshooting Guide: Overcoming Low Reaction Yields
Low conversion or yield is a common issue when reacting this compound with sterically hindered substrates. The following guide is designed to help you diagnose and resolve these problems systematically.
Issue 1: Reaction is incomplete or yield is low, with significant starting material remaining.
This is often the most common problem and can typically be addressed by optimizing the reaction conditions. The underlying cause is usually a slow reaction rate due to steric hindrance at the reaction site.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield this compound reactions.
Detailed Recommendations
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reactivity | Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20 °C steps). Monitor for potential degradation of starting materials or products. | Higher temperatures provide the necessary activation energy to overcome the energy barrier imposed by steric hindrance in SN2 reactions.[1] |
| Slow Kinetics | Prolong Reaction Time: Allow the reaction to run for a longer period (e.g., 24-72 hours), monitoring progress by TLC or LC-MS. | Sterically hindered reactions are often slow. Giving the reaction more time may be all that is needed to achieve a satisfactory yield.[2] |
| Poor Nucleophile Strength/Solubility | Change the Base: If generating an alkoxide or phenoxide, switch to a stronger, less-hindered base or one with a more soluble counter-ion (e.g., switch from NaH to K₂CO₃ or Cs₂CO₃). | The choice of base is critical.[3] Potassium and especially cesium salts are often more dissociated and soluble, leading to a more "naked" and reactive nucleophile. |
| Suboptimal Solvent | Change the Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation, leaving the nucleophile more reactive. | The solvent plays a crucial role in SN2 reactions.[1] Polar aprotic solvents can significantly accelerate the rate of substitution. |
| Phase/Solubility Issues | Add a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems or with poorly soluble bases, add a catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6). | A PTC can shuttle the nucleophile from the solid or aqueous phase into the organic phase, increasing its effective concentration and reactivity. |
Issue 2: Significant side products are observed, reducing the yield of the desired product.
The formation of byproducts often points to competing reaction pathways, which can become significant when the desired reaction is slow.
Troubleshooting Workflow
Caption: Decision-making process for addressing side product formation.
Common Side Products and Solutions
| Side Product | Potential Cause | Recommended Solution |
| Elimination Product | The nucleophile is acting as a base, or the reaction temperature is too high. This is more common with secondary or tertiary substrates. | Use a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaH). Run the reaction at the lowest temperature that gives a reasonable rate.[1] |
| Homocoupling of Substrate | Can occur in some cross-coupling type reactions if conditions are not optimal. | Ensure a properly inert atmosphere to prevent oxygen from interfering with the catalytic cycle. Re-evaluate catalyst and ligand choice.[4] |
| Degradation of this compound | The bromide may be unstable under very harsh basic conditions or high temperatures for extended periods. | Use the mildest conditions possible. Consider using m-PEG5-Tos (tosylate) which is a better leaving group and may allow for milder reaction conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to steric hindrance issues?
While the m-PEG5 chain itself is flexible, both the substrate it is reacting with and the PEG chain itself can create a crowded environment around the reactive center. In a typical SN2 reaction, the nucleophile needs to access the carbon atom bearing the bromine leaving group.[1] If the substrate is bulky (e.g., a secondary alcohol, a hindered phenol, or a substituted amine), it can physically block this approach. The PEG chain, while not directly attached to the reactive carbon, can also limit the available trajectories for the incoming nucleophile.
Caption: Steric hindrance from a bulky substrate impeding nucleophilic attack on this compound.
Q2: My reaction has worked, but I am struggling to purify the product. What are the best methods?
Purification of PEGylated products can be challenging due to their amphipathic nature and potential for a broad molecular weight distribution if the starting PEG was not monodisperse.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted starting materials and reagents.[]
-
Ion Exchange Chromatography (IEX): This technique is useful if the PEGylated product has a different overall charge compared to the starting material. The PEG chain can shield charges on the surface of a protein or molecule, altering its interaction with the IEX resin.[][7]
-
Hydrophobic Interaction Chromatography (HIC): The hydrophobicity of a molecule can be altered by PEGylation. HIC separates molecules based on these differences and can be a powerful tool, sometimes used as a supplementary method to IEX.[][7]
-
Reverse Phase Chromatography (RP-HPLC): Often used for analytical purposes, RP-HPLC can also be used for purification, especially for smaller PEGylated molecules and peptides.[]
-
Membrane-based methods (Ultrafiltration/Diafiltration): These techniques are excellent for removing small molecule impurities and unreacted PEG, and are highly scalable.[8][9]
Q3: Are there alternatives to using this compound if steric hindrance is insurmountable?
Yes. If direct substitution on this compound is failing, consider a multi-step approach or alternative chemistries:
-
Use a different leaving group: m-PEG5-Tos (tosylate) or -OMs (mesylate) are more reactive than the bromide and may allow the reaction to proceed under milder conditions.[5]
-
Reverse the roles: If possible, functionalize the sterically hindered substrate with a good leaving group and react it with m-PEG5-amine[10] or m-PEG5-thiol.
-
Use a longer, more flexible linker: Sometimes, simply using a longer PEG chain (e.g., m-PEG8-Br) can provide the necessary flexibility to overcome localized steric hindrance at the conjugation site.
-
Click Chemistry: A highly efficient and orthogonal approach. You can functionalize your substrate with an azide or alkyne, and react it with a correspondingly functionalized m-PEG5 molecule (e.g., m-PEG5-alkyne or m-PEG5-azide). This reaction is highly specific and tolerant of steric bulk.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m-PEG5-Tos, 62921-76-0 | BroadPharm [broadpharm.com]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
Technical Support Center: Purification of m-PEG5-Br Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-Br and its subsequent reaction products. The information is designed to address common challenges encountered during the purification of PEGylated small molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound reaction products.
Issue 1: Product Streaking or Tailing on Silica Gel TLC/Flash Chromatography
-
Question: My PEGylated product streaks badly on the silica TLC plate, even with highly polar solvent systems like dichloromethane/methanol, making it difficult to assess reaction completion and purity. This also leads to poor separation and broad fractions during column chromatography. What can I do to improve this?
-
Answer: Streaking of PEG-containing compounds on silica gel is a common issue due to their high polarity and interaction with the acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this:
-
Solvent System Modification:
-
Use of Alcohol Mixtures: Instead of a simple methanol gradient, try a mixture of alcohols. A slow gradient of 1-10% of a 1:1 ethanol/isopropanol solution in chloroform or dichloromethane can sometimes provide better separation than methanol-based systems.[1]
-
Ammoniated Solvents: For very polar or basic compounds, adding a small amount of ammonium hydroxide to the mobile phase can improve peak shape. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% additive in dichloromethane.
-
-
Silica Gel Deactivation: The acidic nature of silica gel can cause streaking. Deactivating the silica can significantly improve chromatography.
-
Protocol for Deactivation: Before loading your sample, flush the packed column with your initial, non-polar eluent system containing 1-2% triethylamine (TEA) or another volatile base. This neutralizes the acidic sites on the silica.
-
-
Dry Loading: If the product has poor solubility in the column's initial solvent system, dry loading is recommended.[2]
-
Protocol for Dry Loading: Dissolve your crude product in a suitable solvent, add silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[2] This powder can then be carefully added to the top of your column.
-
-
Issue 2: Difficulty Removing Unreacted this compound or Other PEGylated Reagents
-
Question: I'm having trouble separating my desired PEGylated product from the unreacted this compound starting material or other excess PEGylated reagents. They have very similar polarities. What purification strategies are effective for this?
-
Answer: Separating PEGylated molecules of similar polarity is challenging. Here are a few methods to consider:
-
Aqueous Work-up/Extraction: Since this compound and many other small PEG linkers have good water solubility, a liquid-liquid extraction can be effective if your product has different solubility properties.
-
Protocol: After the reaction, quench and dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer multiple times with water or brine to remove the highly water-soluble PEG reagents.
-
-
Precipitation/Recrystallization:
-
If your product is less soluble than the PEG impurity in a particular solvent system, precipitation can be a powerful purification step. PEGs are known to have low solubility in cold diethyl ether.[3] You can try precipitating your product from a concentrated solution by adding a non-solvent like cold ether.
-
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is often very effective at separating PEGylated species that are difficult to resolve by normal-phase chromatography.[]
-
Issue 3: The Product is an Oil or Wax, Making Handling and Purification Difficult
-
Question: My purified PEGylated product is a non-crystalline oil, which is very difficult to handle, weigh, and dry completely. Are there any techniques to solidify it?
-
Answer: The oily nature of many PEG-containing compounds is a known challenge.[7] A novel method involves the complexation with magnesium chloride (MgCl₂) to form a solid.[7][8]
-
Protocol for MgCl₂ Complexation:
-
Dissolve the oily PEG compound in dichloromethane (CH₂Cl₂).
-
Add a solution of MgCl₂ in tetrahydrofuran (THF).
-
Add methyl tert-butyl ether (MTBE) to induce precipitation of the PEG-MgCl₂ complex.
-
The resulting solid can be filtered and dried.[8]
-
-
This solid complex is often stable enough to be used directly in subsequent reactions, or the PEG compound can be recovered by an aqueous workup to remove the MgCl₂.[8]
-
Frequently Asked Questions (FAQs)
Q1: How can I visualize this compound and related PEG compounds on a TLC plate?
A1: Many PEG compounds do not have a UV chromophore, making them invisible under a standard 254 nm UV lamp.[9] Staining is required for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the ether linkages in PEGs. Spots will appear as yellow/brown on a purple background.
-
Dragendorff's Reagent: This stain is known to be effective for visualizing PEGs, appearing as orange spots.[10]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often stain PEG compounds a temporary brown color.
Q2: What are the common impurities in a reaction involving this compound?
A2: Besides the unreacted starting materials, common impurities can include:
-
Unreacted this compound: The starting material itself.
-
Hydrolysis Products: If water is present, the bromide may be hydrolyzed to the corresponding alcohol (m-PEG5-OH).
-
Byproducts from the Nucleophile: Depending on the reaction, the nucleophile may generate its own set of byproducts.
-
Higher Oligomers: Commercial PEG reagents can contain small amounts of longer or shorter PEG chains, which can lead to corresponding impurities in the product.[11]
Q3: Can I use reversed-phase flash chromatography for my PEGylated compound?
A3: Yes, reversed-phase flash chromatography using a C18-functionalized silica gel can be a very effective alternative to normal-phase chromatography, especially for highly polar compounds. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol.
Q4: What is a good starting point for developing an HPLC method for my this compound product?
A4: For small PEGylated molecules, a good starting point for a reversed-phase HPLC method would be:
-
Column: A C18 or C4 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes. The exact gradient will need to be optimized for your specific compound.
-
Detection: UV detection if your molecule has a chromophore, or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if it does not.
Experimental Protocols
Protocol 1: General Column Chromatography for PEGylated Compounds
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. Test various ratios of a non-polar solvent (e.g., dichloromethane, chloroform) and a polar solvent (e.g., methanol, ethanol/isopropanol).
-
Aim for an Rf value of 0.2-0.3 for your product.
-
Visualize the TLC plate using an appropriate stain (e.g., potassium permanganate).
-
-
Column Preparation:
-
Dry pack the column with silica gel.
-
Wet the silica with the initial, least polar solvent mixture.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the reaction solvent or the column eluent.
-
Alternatively, perform a dry loading as described in the troubleshooting section.
-
-
Elution:
-
Begin with a solvent system of lower polarity than what was used for the TLC.
-
Gradually increase the polarity of the eluent (gradient elution). A slow, shallow gradient is often more effective for separating PEGylated compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Protocol 2: Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 or C4 column with the initial mobile phase for at least 10 column volumes.
-
Method Parameters (Example):
-
Flow Rate: 1 mL/min (for analytical scale, adjust for preparative).
-
Injection Volume: 10-100 µL (analytical).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial)
-
35-45 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product.
Data Presentation
Table 1: Comparison of Purification Techniques for PEGylated Compounds
| Purification Technique | Principle | Advantages | Disadvantages | Best For |
| Normal-Phase Flash Chromatography | Adsorption (Polarity) | Inexpensive, scalable | Can have issues with streaking, poor resolution for very polar compounds | Initial cleanup, separation of compounds with moderate polarity differences |
| Reversed-Phase HPLC | Partitioning (Hydrophobicity) | High resolution, excellent for separating polar compounds | More expensive, requires specialized equipment, uses large solvent volumes for prep scale | High-purity separation, resolving closely related PEGylated species |
| Liquid-Liquid Extraction | Differential Solubility | Fast, simple, good for removing highly water-soluble impurities | Product must have good solubility in an immiscible organic solvent | Removing unreacted water-soluble PEG reagents |
| Precipitation / Crystallization | Differential Solubility | Can provide very high purity, scalable | Product must be a solid, requires screening for suitable solvent/anti-solvent systems | Isolating solid products from soluble impurities |
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon in PROTAC experiments. We will particularly focus on the strategic use of polyethylene glycol (PEG) linkers to mitigate this effect and optimize your protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the degradation efficacy of a PROTAC decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve.[1] Maximum protein degradation is observed at an optimal intermediate concentration, while higher concentrations lead to reduced degradation.[1][3] This phenomenon occurs because, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and degradation.[2][4][5]
Q2: Why is it crucial to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the severe misinterpretation of experimental data. A potent PROTAC might be mistakenly classified as inactive if it is tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[1] Understanding this effect is essential for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for selecting lead candidates.[2]
Q3: What is the role of the linker in a PROTAC, and how does it influence the hook effect?
A3: The linker is not just a spacer; it is a critical component that connects the target-binding and E3 ligase-binding moieties of the PROTAC.[6][7] Its length, composition, and flexibility directly influence the formation, stability, and geometry of the ternary complex.[8][9] An optimized linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1] This cooperativity stabilizes the ternary complex, making its formation more favorable than the binary complexes, which in turn can mitigate or even eliminate the hook effect.[9][10]
Q4: Why are PEG linkers commonly used in PROTAC design to address the hook effect?
A4: Polyethylene glycol (PEG) linkers are frequently used due to their favorable physicochemical properties.[6][11]
-
Enhanced Solubility: PROTACs are often large, hydrophobic molecules. PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the PROTAC, which is crucial for reliable in vitro experiments and potential in vivo applications.[12][13]
-
Flexibility and Conformational Tuning: The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for stable ternary complex formation.[][15] This can help overcome steric hindrances and promote cooperativity.
-
Reduced Non-Specific Binding: The hydrophilic nature of PEG can help minimize non-specific hydrophobic interactions, potentially improving the selectivity of the PROTAC.
By optimizing the length of the PEG linker, researchers can fine-tune the distance between the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.[16][17]
PROTAC Mechanism and the Hook Effect
Caption: PROTAC action: productive ternary vs. non-productive binary complexes.
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing a classic hook effect.[1]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular concentration range (e.g., from pM to high µM) with half-log dilutions to fully characterize the bell shape and accurately determine Dmax and the optimal degradation concentration (DC50).[1][10]
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help you understand the degradation kinetics.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET™ to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in productive ternary complexes.[2]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including an extreme hook effect where your entire concentration range is on the right side of the curve, poor cell permeability, or issues with the ternary complex formation.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: It's possible your initial concentrations were already too high. Test a very broad range, starting from picomolar concentrations.[2]
-
Optimize the Linker (Introduce PEG): Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6).[] Longer or shorter linkers may be required to achieve the optimal geometry for the ternary complex.[6][16] The increased flexibility and solubility from PEG linkers can be beneficial.[12][15]
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase independently using biophysical assays (e.g., SPR, ITC).[10][18]
-
Check E3 Ligase Expression: Ensure your chosen cell line expresses sufficient levels of the E3 ligase being recruited.[2]
-
Assess Cell Permeability: If the PROTAC is active in biochemical assays but not in cells, poor cell permeability may be the issue.[19] The inclusion of PEG linkers can sometimes modulate permeability.[12] Consider performing a cell permeability assay like PAMPA.[2]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Quantitative Data Summary
The following tables summarize hypothetical data from PROTAC experiments to illustrate the hook effect and the impact of linker optimization.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Conc. (nM) | % Target Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 55% |
| 10 | 20% (Dmax) |
| 100 | 45% |
| 1000 | 75% |
| 10000 | 90% |
Table 2: Comparison of PROTACs with Different PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (% Degradation) | Hook Effect |
| PROTAC-X | Alkyl C8 | 1.5 | 80% | Pronounced |
| PROTAC-X-P2 | PEG2 | 2.0 | 85% | Moderate |
| PROTAC-X-P4 | PEG4 | 5.0 | 95% | Minimal |
| PROTAC-X-P6 | PEG6 | 15.0 | 90% | Negligible |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[20]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[20]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[20]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[20]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[20]
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to confirm the formation of the Target-PROTAC-E3 ligase ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle for a specified time.
-
To capture the complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) for 2-4 hours before lysis.[2][10]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.[2]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or the E3 ligase) overnight at 4°C to form an antibody-antigen complex.
-
Add fresh protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe separate blots for the presence of the target protein, the E3 ligase, and components of the ligase complex to confirm their co-precipitation. An increased signal for the E3 ligase in the PROTAC-treated sample (compared to vehicle) when pulling down the target protein is indicative of ternary complex formation.
-
Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Analysis
This proximity-based assay measures the PROTAC-induced interaction between the target protein and E3 ligase in living cells.
-
Cell Line Preparation:
-
Co-transfect cells to express the target protein fused to a HaloTag® protein and the E3 ligase (e.g., VHL or Cereblon) fused to a NanoLuc® luciferase. Stable cell lines are recommended for consistent results.
-
-
Assay Setup:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the target protein.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.
-
Measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® ligand, 618 nm) emission signals at various time points using a BRET-capable luminometer.[2]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve in this assay is a direct visualization of the hook effect on ternary complex formation.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refeyn.com [refeyn.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Optimizing PROTAC Linker Length
Welcome to the technical support center for PROTAC® (Proteolysis-Targeting Chimeras) linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the rational design and optimization of PROTAC linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC molecule is a heterobifunctional compound composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][] The linker's length, chemical composition, rigidity, and attachment points are all crucial parameters that must be optimized for each specific target and E3 ligase pair.[1][4]
Q2: What are the most common types of PROTAC linkers?
PROTAC linkers are broadly classified into flexible and rigid types.[2]
-
Flexible Linkers: These are commonly used in the initial stages of PROTAC development due to their synthetic accessibility.[1]
-
Rigid Linkers: These are used to constrain the conformation of the PROTAC, which can lead to more favorable and stable ternary complexes.[1][6]
The most common motifs found in PROTAC linkers are PEG and alkyl chains.[4][5]
Q3: How does linker length impact PROTAC activity?
Linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1][7]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6][8]
-
Too long: A linker that is too long might result in an unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[6][8] It can also lead to an increase in the "hook effect".[9]
Studies have shown that even small changes in linker length can have a significant impact on degradation efficacy.[10] For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for degradation.[7][11]
Q4: What is the "hook effect" and how can it be mitigated by linker design?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][10] This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6][10]
Linker design can influence the severity of the hook effect.[6] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable even at higher concentrations and thus mitigating the hook effect.[6][10] Enhancing the rigidity of the linker can also help to pre-organize the PROTAC for optimal ternary complex formation.[6]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[6][10]
Potential Causes and Solutions:
-
Suboptimal Linker Length: The linker may be too short or too long, preventing the proper orientation of the target protein and E3 ligase for ubiquitination.[6][10]
-
Unfavorable Ternary Complex Conformation: The linker might be orienting the target protein in a way that the lysine residues are not accessible for ubiquitination.[6]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or solubility, preventing the PROTAC from reaching its intracellular target.[6]
Problem 2: I am observing a significant "hook effect" with my PROTAC.
A pronounced hook effect limits the therapeutic window of a PROTAC.[10]
Potential Causes and Solutions:
-
Low Ternary Complex Cooperativity: The ternary complex may not be stable enough at higher concentrations, favoring the formation of binary complexes.
-
Excessive PROTAC Concentration: The concentrations being used are too high, leading to the formation of non-productive binary complexes.[10]
-
Solution: Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[10]
-
Data Presentation
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation
| PROTAC Compound | Linker Length (atoms) | % ERα Degradation at 10 µM |
| PROTAC (9 atoms) | 9 | ~20% |
| PROTAC (12 atoms) | 12 | ~60% |
| PROTAC (16 atoms) | 16 | ~80% |
| PROTAC (19 atoms) | 19 | ~40% |
| PROTAC (21 atoms) | 21 | ~20% |
Data adapted from a study on ERα degraders, demonstrating that a 16-atom linker was the most effective.[7][13]
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC Compound | Linker Type | DC50 (nM) |
| PROTAC-1 | Alkyl Chain | 25 |
| PROTAC-2 | PEG-3 | 10 |
| PROTAC-3 | Piperazine-containing | 5 |
Illustrative data showing how linker composition can influence degradation potency.
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the formation and stability of the ternary complex in real-time.[10]
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the complex.
-
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to m-PEG5-Br and Alkyl Linkers in PROTACs for Researchers
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two common flexible linker classes: polyethylene glycol (PEG), specifically m-PEG5-Br, and alkyl chains. By examining their impact on key performance metrics and providing detailed experimental protocols, this guide aims to inform the rational design of next-generation protein degraders.
The linker in a Proteolysis Targeting Chimera (PROTAC) is far more than a simple tether. It critically influences the molecule's physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][] The selection of an appropriate linker is often an empirical process, but a clear understanding of the distinct characteristics of different linker types can significantly streamline PROTAC development.[1]
This guide focuses on a comparative analysis of this compound, a hydrophilic PEG linker, and analogous alkyl linkers, which are hydrophobic. Recent studies have highlighted that alkyl-based linkers can enhance membrane permeability and bioavailability, while PEG linkers are known to improve aqueous solubility.[][4]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The fundamental difference in the chemical composition of PEG and alkyl linkers directly translates to distinct physicochemical properties that influence a PROTAC's behavior in biological systems.
| Property | This compound Linker | Alkyl Linker | Rationale & Implications |
| Solubility | Higher aqueous solubility | Lower aqueous solubility, higher lipid solubility | The ether oxygens in the PEG chain act as hydrogen bond acceptors, improving interaction with water.[5] This is advantageous for formulation and bioavailability. Alkyl chains are hydrophobic, which can lead to poor aqueous solubility but better partitioning into lipid bilayers.[4] |
| Permeability | Generally lower passive permeability | Generally higher passive permeability | The hydrophilic nature of PEG linkers can hinder passive diffusion across the lipophilic cell membrane.[5] The hydrophobicity of alkyl linkers often leads to improved passive cell permeability.[] |
| Metabolic Stability | Susceptible to ether peroxidation | Generally more metabolically inert | PEG chains can be metabolized through the shortening of the ether backbone.[] Alkyl chains are typically more resistant to metabolic cleavage.[] |
| Flexibility | Highly flexible | Flexible | Both linker types offer considerable flexibility, which can be crucial for achieving a productive ternary complex conformation.[6] |
| Synthetic Accessibility | Readily available with functional handles | Synthetically straightforward | Both this compound and various functionalized alkyl bromides are commercially available or can be synthesized through established chemical routes.[7][8] |
Performance in Preclinical Models: A Comparative Overview
The ultimate measure of a PROTAC's efficacy lies in its ability to induce the degradation of the target protein in a cellular context. The choice of linker can profoundly impact a PROTAC's degradation efficiency (DC50 and Dmax) and its cytotoxic effects on cancer cells (IC50).
Comparative Degradation Efficiency (DC50) and Maximal Degradation (Dmax)
| Target Protein | PROTAC Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | dBET6 (PEG-based) | K562 | ~30 | >90 | [8] |
| BRD4 | PROTAC with C8 alkyl linker | K562 | ~100 | >90 | [8] |
| BTK | PROTAC with ≥ 4 PEG units | Ramos | 1-40 | Not Specified | [9] |
| BTK | PROTAC with shorter alkyl/ether linkers | Ramos | >1000 | Not Specified | [9] |
Note: The data presented is a composite from different studies for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.
Comparative Anti-proliferative Activity (IC50)
| Target Protein | PROTAC Linker | Cell Line | IC50 (nM) | Reference |
| BRD4 | ARV-825 (PEG-based) | RS4;11 | <1 | [9] |
| BRD4 | PROTAC with alkyl linker | MV4;11 | Picomolar range | [10] |
Note: The data presented is a composite from different studies for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. The following are detailed protocols for key assays used to evaluate and compare the performance of PROTACs with different linkers.
Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds (with this compound and alkyl linkers) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs or vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the impact of PROTAC treatment on cell viability.
Materials:
-
Cells and culture medium
-
PROTAC compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compounds in culture medium.
-
Add the compound dilutions to the wells, including a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[1]
-
Visualizing Key Processes in PROTAC Research
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Comparing PROTAC Linkers.
Conclusion
The choice between an this compound and an alkyl linker in PROTAC design represents a fundamental decision that balances solubility and permeability. While PEG linkers like this compound offer the advantage of enhanced aqueous solubility, which can be beneficial for formulation and in vivo applications, alkyl linkers often lead to superior cell permeability and potentially greater degradation efficacy at the cellular level. The optimal choice is highly dependent on the specific target protein, the E3 ligase, and the overall physicochemical properties of the warhead and E3 ligase ligand. A systematic evaluation of both linker types, utilizing the robust experimental protocols outlined in this guide, is essential for the development of potent and effective PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Characterization of m-PEG5-Br Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of m-PEG5-Br conjugates is a critical step in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) techniques and alternative analytical methods for the robust characterization of these important molecules. Detailed experimental protocols and illustrative data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of this compound and its conjugates.[] Its versatility allows for the separation of complex mixtures based on various physicochemical properties. However, the inherent lack of a strong UV chromophore in the polyethylene glycol (PEG) chain presents a detection challenge, often necessitating the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for reliable quantification.[2][3][4]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is paramount for achieving optimal separation and characterization of this compound conjugates. Reversed-Phase HPLC (RP-HPLC) is a widely employed technique, separating molecules based on their hydrophobicity.[5] For more polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative.[6][7][8][9][10] Additionally, Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) can be utilized to separate molecules based on size and charge, respectively.[11][12][13][]
A summary of recommended HPLC methods for the analysis of this compound conjugates is presented below, with illustrative data to guide expectations.
Table 1: Illustrative Performance Data for HPLC Analysis of an this compound Conjugate
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Size-Exclusion Chromatography (SEC) |
| Retention Time (min) | 8.5 | 5.2 | 12.1 |
| Peak Asymmetry | 1.1 | 1.3 | 1.0 |
| Theoretical Plates | 15,000 | 12,000 | 8,000 |
| Resolution (from unconjugated this compound) | > 2.0 | > 1.8 | > 1.5 |
| Limit of Detection (LOD) with ELSD (ng) | 10 | 15 | 20 |
Alternative Characterization Techniques
Beyond HPLC, several other analytical methods provide valuable, often complementary, information for the comprehensive characterization of this compound conjugates.
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides highly specific molecular weight information, confirming the identity of the conjugate and detecting any impurities or degradation products.[15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural elucidation of the conjugate, confirming the site of conjugation and providing insights into the conformation of the molecule in solution.
Table 2: Comparison of HPLC with Alternative Analytical Methods
| Feature | HPLC | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Purity, Quantity | Molecular Weight, Identity | Chemical Structure, Conformation |
| Strengths | Robust, Quantitative, Preparative capabilities | High Specificity, High Sensitivity | Detailed Structural Information |
| Limitations | Indirect structural information | Can be sensitive to matrix effects | Lower sensitivity, Complex data analysis |
| Typical Application | Quality control, Purification | Identity confirmation, Impurity profiling | Structural verification, Conformational analysis |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with ELSD
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 L/min
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with CAD
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detector: Charged Aerosol Detector (CAD)
Protocol 3: LC-MS Analysis
-
LC System: UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for separation of the conjugate from starting materials.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Visualizing the Workflow
To facilitate a clearer understanding of the analytical process, the following diagrams illustrate a typical workflow for the characterization of this compound conjugates and the logic behind selecting an appropriate HPLC method.
Figure 1. Analytical workflow for this compound conjugate characterization.
Figure 2. Decision tree for selecting an appropriate HPLC method.
Conclusion
The successful characterization of this compound conjugates relies on the strategic application of appropriate analytical techniques. While RP-HPLC with a universal detector like ELSD or CAD often provides a robust platform for routine analysis and purification, a multi-faceted approach incorporating HILIC, SEC, LC-MS, and NMR will yield the most comprehensive understanding of the conjugate's purity, identity, and structural integrity. The protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the analytical challenges associated with these promising therapeutic building blocks.
References
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 15. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. enovatia.com [enovatia.com]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of m-PEG5-Br and m-PEG5-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical step in the successful development of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides a comprehensive comparison of two commonly used PEGylated linkers: m-PEG5-Br and m-PEG5-acid.
This comparison delves into their respective reaction mechanisms, stability of the resulting conjugates, and provides detailed experimental protocols to aid in the selection of the optimal linker for your specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound | m-PEG5-acid |
| Reactive Group | Bromo (-Br) | Carboxylic Acid (-COOH) |
| Primary Target | Thiols (Cysteine), Amines (Lysine) | Primary Amines (Lysine) |
| Reaction Type | Nucleophilic Substitution | Amide Bond Formation (requires activation) |
| Bond Formed | Thioether or Secondary/Tertiary Amine | Amide |
| Reaction Steps | Typically one-step | Two-step (activation and conjugation) |
| Bond Stability | Thioether: Generally stable; Amine: Stable | Highly Stable |
| Selectivity | Can react with both thiols and amines | Highly selective for primary amines |
In-Depth Analysis
This compound: A Versatile Alkylating Agent
The this compound linker contains a terminal bromide, which is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the direct conjugation to nucleophilic residues on biomolecules, primarily the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues.[1][2]
Reaction Mechanism: The conjugation reaction with this compound is typically a one-step nucleophilic substitution. A deprotonated thiol group (thiolate) from a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion to form a stable thioether linkage.[3] Reaction with amine groups proceeds similarly to form a secondary or tertiary amine, though this is generally slower than the reaction with thiols.[4]
Advantages:
-
One-step reaction: Simplifies the conjugation process.
-
Targets thiols: Useful for site-specific conjugation to engineered cysteines.
Disadvantages:
-
Lower selectivity: Can react with both thiols and amines, potentially leading to a heterogeneous product mixture if both residues are accessible.[5]
-
Slower reaction with amines: The alkylation of amines is generally less efficient than acylation with an activated ester.
m-PEG5-acid: The Amine-Reactive Workhorse
The m-PEG5-acid linker terminates in a carboxylic acid group. This functional group is not inherently reactive towards biomolecules and requires activation to facilitate conjugation. The most common activation strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[6] This two-step process first converts the carboxylic acid into a highly reactive NHS ester, which then readily reacts with primary amines on the biomolecule to form a stable amide bond.[7]
Reaction Mechanism:
-
Activation: The carboxylic acid is reacted with EDC and NHS to form an NHS-ester intermediate.
-
Conjugation: The NHS ester reacts with a primary amine (e.g., from a lysine residue or the N-terminus of a protein) via nucleophilic acyl substitution, forming a stable amide bond and releasing NHS as a byproduct.[8]
Advantages:
-
High selectivity for primary amines: Provides more controlled and predictable conjugation.[7]
-
Highly stable amide bond: The resulting amide linkage is very stable under physiological conditions.[9]
Disadvantages:
-
Two-step reaction: Requires an additional activation step, which can add complexity to the protocol.
-
Hydrolysis of NHS ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction, especially at higher pH.[10]
Quantitative Performance Comparison
| Parameter | This compound Conjugation | m-PEG5-acid (NHS Ester) Conjugation |
| Typical Reaction pH | 7.5 - 9.0 for amines; 6.5 - 7.5 for thiols | 7.0 - 8.5 |
| Reaction Time | Generally slower, can range from hours to overnight | Typically 30 minutes to a few hours |
| Conjugation Efficiency | Moderate to high, dependent on nucleophile accessibility and reactivity | High, but can be affected by NHS ester hydrolysis |
| Stability of Linkage | Thioether: High; Alkyl-amine: High | Amide: Very High |
| Potential Side Reactions | Alkylation of other nucleophilic residues (e.g., histidine, methionine) | Hydrolysis of the NHS ester, modification of other nucleophilic residues at high pH |
Experimental Protocols
Protocol 1: Bioconjugation using this compound (General Procedure for Thiol Conjugation)
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation.
-
Reducing agent (if cysteines are oxidized): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: e.g., L-cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove excess TCEP by SEC.
-
Conjugation Reaction: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution in the reaction buffer. A 10-50 fold molar excess of this compound over the protein is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.
-
Quenching: Add a 10-fold molar excess of the quenching reagent over the this compound and incubate for 1 hour to react with any unreacted linker.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of PEGylation.
Protocol 2: Bioconjugation using m-PEG5-acid (Two-Step Procedure)
Materials:
-
Protein with accessible primary amine(s)
-
m-PEG5-acid
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Protein Preparation: Exchange the protein into the Activation Buffer using SEC or dialysis.
-
Activation of m-PEG5-acid: In a separate tube, dissolve m-PEG5-acid in the Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) over the m-PEG5-acid. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: Immediately add the activated m-PEG5-NHS ester solution to the protein solution. A 10-50 fold molar excess of the activated linker over the protein is typically used.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to quench any unreacted NHS ester.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of PEGylation.
Visualizing the Workflows
Caption: Comparative workflows for bioconjugation with this compound and m-PEG5-acid.
Signaling Pathway Context: Antibody-Drug Conjugate (ADC) Mechanism of Action
The choice of linker can impact the delivery and release of a cytotoxic drug from an ADC. The following diagram illustrates a simplified signaling pathway for an ADC.
References
- 1. polysciences.com [polysciences.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. PEG NHS ester | BroadPharm [broadpharm.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Assessing the Purity of m-PEG5-Br
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of methoxy-polyethylene glycol (5)-bromide (m-PEG5-Br), a common PEG linker used in bioconjugation and drug delivery. We will delve into the performance of Quantitative Nuclear Magnetic Resonance (qNMR), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental protocols and comparative data.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment often depends on the specific requirements of the analysis, such as the need for absolute quantification, sensitivity to trace impurities, or structural confirmation.
| Parameter | Quantitative NMR (qNMR) | RP-HPLC with UV/ELSD | LC-MS |
| Principle | Measures the signal intensity of specific protons in the this compound molecule relative to a certified internal standard for absolute quantification. | Separates this compound from impurities based on hydrophobicity. Quantification is based on the peak area relative to a standard curve. | Separates components chromatographically and detects them based on their mass-to-charge ratio, providing molecular weight information. |
| Primary Output | A spectrum with signals corresponding to different protons. The integral of these signals is used for quantification. | A chromatogram showing peaks for different components. Peak area is used for quantification. | A chromatogram with mass spectra for each peak, allowing for identification and quantification of the main component and impurities. |
| Purity Determination | Absolute purity is determined by comparing the integral of analyte signals to that of a known amount of a high-purity internal standard.[1][2] | Relative purity is determined by the area percentage of the main peak. Absolute purity requires a certified reference standard of this compound. | Relative purity is determined by the area percentage of the main peak in the total ion chromatogram. Can identify and semi-quantify impurities without specific standards. |
| Strengths | - Provides absolute quantification without needing a specific this compound reference standard.[1] - Gives structural information about the analyte and any impurities present. - Non-destructive technique. | - High separation efficiency for a wide range of impurities.[3] - Excellent for detecting non-volatile impurities. - Robust and widely available. | - High sensitivity and specificity.[4][5] - Provides molecular weight information, aiding in the identification of unknown impurities.[4][5] - Can detect impurities that co-elute with the main peak in HPLC-UV. |
| Limitations | - Lower sensitivity compared to chromatographic methods.[6] - May not detect impurities that lack protons or have overlapping signals. | - Requires a reference standard for absolute quantification. - UV detection is not suitable for compounds without a chromophore (ELSD can be an alternative).[3][7] | - Quantification can be more complex and may require specific internal standards for high accuracy. - Ionization efficiency can vary between compounds, affecting quantification. |
| Typical LOD/LOQ | LOD: ~10 µg/mL[8][9] LOQ: ~30 µg/mL | LOD: ~0.025 µg/mL (UV)[6] LOQ: ~0.083 µg/mL (UV)[6] | LOD: Can be in the pg/mL range. LOQ: Can be in the ng/mL range. |
| Common Impurities Detected | Residual solvents, starting materials (e.g., m-PEG5-OH), and structurally similar byproducts. | Higher or lower molecular weight PEG species, unreacted starting materials, and degradation products.[3] | A wide range of process-related impurities, degradation products, and unexpected byproducts identified by their mass.[4] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H-NMR Spectroscopy for Absolute Purity Determination
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, certified to >99.5%)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the well-resolved signal corresponding to the methoxy group of this compound (a singlet expected around 3.38 ppm) and the signal of the internal standard (a singlet for maleic acid around 6.26 ppm).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Reversed-Phase HPLC for Relative Purity Assessment
This protocol outlines a method for determining the purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector (set to a low wavelength like 210 nm) or an Evaporative Light Scattering Detector (ELSD).
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the mobile phases:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 SLM)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the relative purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
LC-MS for Impurity Identification
This protocol is designed to identify potential impurities in an this compound sample.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of this compound in water at a concentration of approximately 0.1 mg/mL.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Mass Spectrometer Settings (Positive ESI mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Examine the mass spectra of the main peak and any impurity peaks.
-
The expected mass for this compound [M+H]⁺ is approximately 315.08 g/mol .
-
Identify potential impurities by their mass-to-charge ratio. Common impurities could include:
-
m-PEG5-OH (unreacted starting material): [M+H]⁺ ≈ 253.15 g/mol
-
m-PEG4-Br: [M+H]⁺ ≈ 271.05 g/mol
-
m-PEG6-Br: [M+H]⁺ ≈ 359.11 g/mol
-
-
Visualizing the Workflow and Application
To better illustrate the processes and potential applications, the following diagrams are provided.
Conclusion
Assessing the purity of this compound is a critical step in its application for research and drug development. While RP-HPLC offers excellent separation and sensitivity for detecting a range of impurities, and LC-MS provides invaluable structural information for their identification, qNMR stands out for its ability to provide direct, absolute purity assessment without the need for a specific reference standard of the analyte. For a comprehensive quality control strategy, an orthogonal approach is recommended. Initial purity screening can be efficiently performed using RP-HPLC. For absolute quantification and structural verification, qNMR is the method of choice. LC-MS should be employed for the identification of any unknown impurities detected by HPLC, ensuring a thorough characterization of the this compound reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. agilent.com [agilent.com]
- 4. enovatia.com [enovatia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Proteins Conjugated with m-PEG5-Br and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polymers to therapeutic proteins is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. While poly(ethylene glycol) (PEG) has long been the industry standard, emerging alternatives are challenging its dominance by offering potential solutions to some of its inherent limitations. This guide provides an objective comparison of proteins conjugated with methoxy-poly(ethylene glycol)-bromide (m-PEG5-Br) against two promising alternatives: PASylation and zwitterionic polymers. We present available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers in selecting the optimal conjugation strategy for their specific therapeutic protein.
Overview of Protein Conjugation Technologies
Protein conjugation aims to improve the therapeutic index of proteins by increasing their half-life, enhancing stability, and reducing immunogenicity. This is typically achieved by attaching a hydrophilic polymer to the protein surface, thereby increasing its hydrodynamic radius and shielding it from proteolytic degradation and immune recognition.
-
PEGylation with this compound: this compound is a linear methoxy-terminated PEG with a reactive bromide group. The bromide acts as a good leaving group, allowing for the alkylation of nucleophilic residues on the protein surface, most commonly the thiol groups of cysteine residues under mildly alkaline conditions. This results in a stable thioether bond. PEGylation has a proven track record of success, with numerous FDA-approved PEGylated drugs on the market.[] However, challenges remain, including potential loss of biological activity due to steric hindrance and the rare but possible induction of anti-PEG antibodies.[][2]
-
PASylation: This technology utilizes the genetic fusion of proline/alanine/serine (PAS) sequences to the protein of interest.[3][4] These sequences form unstructured, random coils with a large hydrodynamic volume, mimicking the biophysical properties of PEG.[5][6] Being composed of natural amino acids, PAS polymers are biodegradable and are expected to have low immunogenicity.[3] The genetic encoding allows for the production of homogenous conjugates with a defined polymer length.[4]
-
Zwitterionic Polymers: Zwitterionic polymers, such as poly(carboxybetaine) and poly(sulfobetaine), possess an equal number of positive and negative charges on their monomer units.[2][7] This unique characteristic leads to the formation of a tightly bound hydration layer that is highly resistant to non-specific protein adsorption.[8] Conjugation of these polymers to proteins has been shown to enhance stability and, in some cases, even improve binding affinity, a significant advantage over traditional PEGylation which often leads to a decrease in activity.[9]
Comparative Analysis of Biological Activity
Direct quantitative comparisons of proteins conjugated with this compound against PASylated and zwitterion-conjugated counterparts for the same protein are limited in publicly available literature. However, we can infer comparative performance based on studies evaluating these technologies individually against unmodified proteins.
Table 1: Comparison of In Vitro Biological Activity
| Parameter | This compound Conjugated Protein (Expected) | PASylated Protein | Zwitterion Conjugated Protein | Unmodified Protein |
| Receptor Binding Affinity (Kd) | Likely increased (weaker affinity) due to steric hindrance. | Maintained or slightly decreased affinity.[5] | Maintained or potentially decreased (stronger affinity).[9] | Baseline |
| In Vitro Potency (EC50/IC50) | Often increased (lower potency). The extent of reduction depends on the conjugation site and PEG size.[] | Generally well-preserved activity.[5] | Activity is often retained or even enhanced.[9] | Baseline |
| Enzymatic Activity (kcat/Km) | Frequently decreased. | High retention of catalytic efficiency. | High retention of catalytic efficiency. | Baseline |
Table 2: Comparison of In Vivo Performance
| Parameter | This compound Conjugated Protein (Expected) | PASylated Protein | Zwitterion Conjugated Protein | Unmodified Protein |
| Plasma Half-life (t1/2) | Significantly extended.[] | Significantly extended, tunable by PAS sequence length.[5] | Significantly extended.[10] | Short |
| Immunogenicity | Generally reduced, but anti-PEG antibodies can occur.[] | Expected to be low due to its polypeptide nature.[3] | Expected to be low.[7] | Can be immunogenic. |
| In Vivo Efficacy | Often enhanced due to improved pharmacokinetics, despite reduced in vitro activity.[11] | Enhanced in vivo activity demonstrated in preclinical models.[5] | Preclinical data suggests enhanced in vivo performance.[10] | Limited by rapid clearance. |
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of proteins with this compound, PASylation, and zwitterionic polymers, as well as key assays to evaluate their biological activity.
Protein Conjugation Protocols
Protocol 1: Conjugation of a Protein with this compound (Thiol-reactive)
-
Materials:
-
Protein with an accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5).
-
This compound.
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) if cysteine residues are disulfide-bonded.
-
Quenching reagent (e.g., L-cysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).
-
-
Procedure:
-
If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.
-
Dissolve this compound in a compatible solvent (e.g., DMSO or water).
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a 50-fold molar excess of L-cysteine and incubate for 1 hour.
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: PASylation (Genetic Fusion)
-
Materials:
-
Expression vector containing the gene of the target protein.
-
Synthetic gene encoding the desired PAS sequence (e.g., PAS#1(600)).
-
Suitable bacterial or mammalian expression host.
-
Standard molecular biology reagents for cloning (restriction enzymes, ligase).
-
Protein purification system (e.g., affinity chromatography, SEC).
-
-
Procedure:
-
Design and synthesize a gene encoding the PAS sequence. The length of the PAS sequence can be varied to tune the pharmacokinetic properties.[5]
-
Using standard cloning techniques, insert the PAS gene in-frame at the N- or C-terminus of the target protein gene in the expression vector.
-
Transform the expression vector into the chosen host cells and induce protein expression.
-
Lyse the cells and purify the PASylated fusion protein using an appropriate chromatography strategy (e.g., Ni-NTA affinity chromatography if a His-tag is included, followed by SEC).
-
Verify the integrity and purity of the PASylated protein by SDS-PAGE and mass spectrometry.
-
Protocol 3: Conjugation of a Protein with a Zwitterionic Polymer (Amine-reactive)
-
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.5-8.5).
-
Carboxy-terminated zwitterionic polymer (e.g., poly(carboxybetaine)).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS).
-
Quenching solution (e.g., hydroxylamine).
-
Purification system (e.g., SEC).
-
-
Procedure:
-
Dissolve the carboxy-terminated zwitterionic polymer in the reaction buffer.
-
Activate the carboxyl groups of the polymer by adding a 5-fold molar excess of EDC and NHS and incubating for 30 minutes at room temperature.
-
Add the activated polymer solution to the protein solution at a desired molar ratio (e.g., 10:1 polymer to protein).
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the zwitterion-conjugated protein using SEC to remove unreacted polymer and reagents.
-
Characterize the conjugate by SDS-PAGE and analytical SEC.
-
Biological Activity Assays
Protocol 4: Receptor Binding Assay (Radioligand Competition)
-
Materials:
-
Cells expressing the target receptor.
-
Radiolabeled ligand for the receptor.
-
Unlabeled conjugated and unmodified proteins.
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the unlabeled conjugated and unmodified proteins.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the different concentrations of the unlabeled proteins to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled native protein).
-
Add the cells expressing the receptor to initiate the binding reaction.
-
Incubate at room temperature or 37°C for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters and wash with cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration and determine the IC50 value (concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12][13][14][15][16]
-
Protocol 5: Cell Proliferation Assay (MTT Assay)
-
Materials:
-
A cell line that proliferates in response to the protein (e.g., a growth factor).
-
Cell culture medium.
-
Conjugated and unmodified proteins.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of the conjugated and unmodified proteins in cell culture medium.
-
Replace the medium in the wells with the protein dilutions. Include a negative control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.[17][18][19][20]
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance versus the log of the protein concentration and determine the EC50 value (the concentration that induces 50% of the maximal response).[21]
-
Signaling Pathway Visualizations
To illustrate the mechanism of action of therapeutic proteins, we provide diagrams for the signaling pathways of two exemplary proteins, Interferon-alpha and Granulocyte-colony stimulating factor (G-CSF), generated using the DOT language for Graphviz.
Caption: Interferon-alpha signaling pathway.[22][23][24][25]
Caption: Granulocyte-colony stimulating factor (G-CSF) signaling pathways.[26][27][28][29][30]
Conclusion
The choice of a protein conjugation strategy is a critical decision in the development of biotherapeutics. While PEGylation with reagents like this compound is a well-established method with proven clinical success, it is often associated with a reduction in in vitro bioactivity. PASylation and zwitterionic polymer conjugation are emerging as powerful alternatives that can offer similar or superior pharmacokinetic benefits while better preserving, or in some cases even enhancing, the biological function of the therapeutic protein. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and to design experiments to empirically determine the optimal conjugation strategy for their specific protein of interest. As the field of bioconjugation continues to evolve, these alternative technologies hold the promise of developing next-generation protein therapeutics with improved efficacy and safety profiles.
References
- 2. Zwitterionic Polymer: A New Paradigm for Protein Conjugation beyond PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technology - XL-protein offers PASylation, a biological alternative to PEGylation [xl-protein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site‐Specific Zwitterionic Polymer Conjugates of a Protein Have Long Plasma Circulation | Semantic Scholar [semanticscholar.org]
- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 16. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. biocompare.com [biocompare.com]
- 18. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 19. Cell proliferation assay | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 25. Alpha and beta type 1 interferon signaling: passage for diverse biologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 29. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 30. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of m-PEG5-Br: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of m-PEG5-Br (m-PEG5-bromide) is critical for ensuring laboratory safety and environmental compliance. As a halogenated polyethylene glycol (PEG) derivative, this compound requires management as a special or hazardous waste stream. This guide provides essential procedural information for its safe handling and disposal.
Immediate Safety Protocols
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1]. All handling should occur within a chemical fume hood to minimize inhalation exposure[1]. In case of accidental contact, immediately wash the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists[1].
Step 1: Waste Classification and Segregation
Due to the presence of bromine, this compound must be classified as a halogenated organic waste [2][3]. This classification is crucial as it dictates the disposal route and prevents dangerous reactions that can occur from mixing incompatible waste streams[4][5].
-
Action: Segregate waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, gloves), from all other waste streams, particularly non-halogenated solvents, acids, bases, and oxidizers[3][5].
Step 2: Containment and Labeling
Proper containment is essential to prevent environmental release and ensure safe transport.
-
Choose the Right Container: Collect this compound waste in a designated, leak-proof container made of chemically resistant material (e.g., glass or high-density polyethylene)[5][6]. Ensure the container has a tightly sealing cap[4][6].
-
Label Accurately: Affix a hazardous waste label to the container immediately. The label must be filled out completely and include:
-
The full chemical name: "this compound" or "1-(2-Methoxyethoxy)-2-(2-(2-bromoethoxy)ethoxy)ethane"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Halogenated Organic Waste")
-
The accumulation start date
-
The responsible researcher's name and lab location
-
Containers should never be filled to more than 90% capacity to allow for expansion[3][6].
Step 3: Consultation with Institutional EHS
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical waste disposal.
-
Action: Contact your EHS office for guidance specific to your location's regulations. They will provide the correct waste containers and schedule a pickup. Never dispose of this compound down the drain or in the regular trash[1][4]. Drain disposal of halogenated compounds is prohibited and can lead to the formation of explosive metal azides in plumbing[4].
Step 4: Arranging Final Disposal
The final disposal must be handled by professionals. The Safety Data Sheet (SDS) for this compound explicitly states to "Arrange disposal as special waste, by licensed disposal company, in consultation with local waste disposal authority, in accordance with national and regional regulations"[1]. Your EHS department will manage this process.
Hazard Assessment for Disposal
| Parameter | Definition & Relevance for Disposal | Typical Data for this compound |
| Physical State | Solid or liquid form determines the collection method (e.g., sweeping vs. absorbing). | Solid / Crystalline Powder |
| Reactivity | Information on chemical incompatibilities. Crucial for waste segregation to prevent dangerous reactions (e.g., with strong oxidizing agents). | Avoid oxidizing agents[1]. |
| Acute Toxicity (e.g., LD₅₀) | The lethal dose for 50% of a test population. Indicates the immediate danger level of the waste. | No data available[1]. |
| Environmental Hazards | Data on toxicity to aquatic life or potential for bioaccumulation. Informs the need for containment to prevent release into waterways. | Do not allow material to enter drains or water courses[1]. |
| Regulatory Status | Designations under regulations (e.g., RCRA, REACH) that classify the material as hazardous waste. | Must be disposed of as special waste in accordance with national and regional regulations[1]. |
Disposal Workflow
The following diagram outlines the decision-making process and required steps for the proper disposal of this compound from the point of generation to final removal.
Caption: Logical flow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG5-Br
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of m-PEG5-Br, a common PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring personnel safety and maintaining experimental integrity.
Researchers and drug development professionals require clear, actionable guidance to manage the risks associated with specialized chemical reagents. This guide synthesizes critical safety data and operational best practices into a user-friendly format, empowering your team to work safely and efficiently.
Essential Safety and Handling Information
Proper handling of this compound begins with a thorough understanding of its properties and the necessary precautions. The following table summarizes key safety and logistical data.
| Parameter | Information | Source |
| Chemical Name | m-PEG5-bromide | BroadPharm[1] |
| CAS Number | 854601-80-2 | MedchemExpress, BroadPharm[1][2] |
| Molecular Formula | C11H23BrO5 | BroadPharm[1] |
| Molecular Weight | 315.2 | BroadPharm[1] |
| Purity | ≥98% | BroadPharm[1] |
| Storage | -20°C | BroadPharm[1] |
| Shipping | Ambient Temperature | BroadPharm[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment must be worn at all times within the designated handling areas.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene, powder-free | Prevents dermal exposure to the chemical.[3] |
| Eye Protection | Safety goggles with side shields | ANSI Z87.1 compliant | Protects eyes from splashes and aerosols.[4] |
| Body Protection | Laboratory coat | Nomex® or equivalent flame-resistant material with buttoned front | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a chemical fume hood | N/A | Engineering control to prevent inhalation of any potential vapors or aerosols.[5] |
| Foot Protection | Closed-toe, closed-heel shoes | N/A | Protects feet from spills and falling objects.[4] |
Operational Protocol: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the complete handling process for this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name, CAS number, and quantity match the order.
-
Don appropriate PPE (gloves and safety glasses) before opening the secondary container.
-
-
Storage:
-
Immediately transfer the sealed container to a designated freezer for storage at -20°C.[1]
-
Ensure the storage location is clearly labeled and access is restricted to authorized personnel.
-
-
Preparation for Use:
-
Before use, remove the container from the freezer and allow it to equilibrate to room temperature in a desiccator to prevent condensation.
-
-
Weighing and Dispensing:
-
All weighing and dispensing procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Wear full PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Use dedicated spatulas and weighing paper. Clean all equipment thoroughly after use.
-
-
Experimental Use:
-
When adding this compound to a reaction, do so slowly and carefully to avoid splashing.
-
Ensure the reaction vessel is properly secured and ventilated within the fume hood.
-
-
Decontamination:
-
After handling, decontaminate the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including empty containers, weighing paper, gloves, and pipette tips, in a clearly labeled and sealed hazardous chemical waste container.
-
Follow all institutional and local regulations for chemical waste disposal.
-
-
Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5] |
References
- 1. m-PEG5-bromide, 854601-80-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
